Product packaging for Cyclopentenylcytosine(Cat. No.:CAS No. 90597-22-1)

Cyclopentenylcytosine

Cat. No.: B051076
CAS No.: 90597-22-1
M. Wt: 239.23 g/mol
InChI Key: DUJGMZAICVPCBJ-VDAHYXPESA-N
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Description

Cyclopentenylcytosine (CPEC) is a potent and specific cytidine analog that functions as a mechanism-based inhibitor of CTP synthetase, a critical enzyme in the de novo biosynthesis of cytidine triphosphate (CTP). By competitively inhibiting CTP synthetase, CPEC effectively depletes intracellular CTP pools while leaving other nucleotide triphosphate levels relatively unchanged. This specific disruption of nucleotide balance induces a potent antiproliferative effect, leading to cell cycle arrest and apoptosis in rapidly dividing cells.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13N3O4 B051076 Cyclopentenylcytosine CAS No. 90597-22-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-1-[(1R,4R,5S)-4,5-dihydroxy-3-(hydroxymethyl)cyclopent-2-en-1-yl]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H13N3O4/c11-7-1-2-13(10(17)12-7)6-3-5(4-14)8(15)9(6)16/h1-3,6,8-9,14-16H,4H2,(H2,11,12,17)/t6-,8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUJGMZAICVPCBJ-VDAHYXPESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C=C(C(C2O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@@H]2C=C([C@H]([C@H]2O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70238212
Record name Cyclopentenyl cytosine
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Molecular Weight

239.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Water 7.5 (mg/mL), Acetate buffer, pH 4 10.0 (mg/mL), Carbonate buffer, pH 9 7.5 (mg/mL), 0.1 N HCl 15.0 (mg/mL), 0.1 N NaOH 7.5 (mg/mL), Ethanol < 1 (mg/mL), Methanol < 1 (mg/mL), Butanol < 1 (mg/mL), Dimethylacetamide > 30.0 (mg/mL), DMSO > 30.0 (mg/mL), Acetonitrile < 1 (mg/mL), Ethyl acetate < 1 (mg/mL), Chloroform < 1 (mg/mL), Toluene < 1 (mg/mL)
Record name CYCLOPENTENYLCYTOSINE
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CAS No.

90597-22-1
Record name Cyclopentenylcytosine
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Record name Cyclopentenyl cytosine
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Record name Cyclopentenylcytosine
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Record name Cyclopentenyl cytosine
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Record name CYCLOPENTENYL CYTOSINE
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Foundational & Exploratory

Cyclopentenyl Cytosine: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclopentenyl cytosine (CPEC) is a carbocyclic nucleoside analog of cytidine with demonstrated potent antiviral and antineoplastic activities.[1][2] Its discovery stemmed from efforts to develop more effective and less toxic derivatives of the naturally occurring adenosine analog, neplanocin A. CPEC's primary mechanism of action is the inhibition of cytidine-5'-triphosphate (CTP) synthetase, a critical enzyme in the de novo pyrimidine biosynthesis pathway.[3][4] This inhibition leads to the depletion of intracellular CTP pools, subsequently hindering DNA and RNA synthesis and inducing cell cycle arrest and apoptosis in rapidly proliferating cells, such as cancer cells.[3][5] This technical guide provides an in-depth overview of the discovery, synthesis, and biological action of cyclopentenyl cytosine, including detailed experimental protocols and quantitative data to support further research and development.

Discovery and Development

The journey to cyclopentenyl cytosine began with the discovery of neplanocin A in a Japanese fermentation broth in 1979.[1][2] Neplanocin A, an adenosine analog featuring a cyclopentene ring in its sugar moiety, exhibited significant biological activity but was also associated with considerable toxicity.[1][2] This prompted researchers to synthesize a series of purine and pyrimidine analogs of neplanocin A in an effort to dissociate the therapeutic effects from the toxicity.

A key figure in this endeavor was Dr. John S. Driscoll at the Laboratory of Medicinal Chemistry, National Institutes of Health.[1] His group undertook the total synthesis of (-)-neplanocin A and subsequently used a versatile cyclopentenone carbocyclic intermediate to generate approximately 20 analogs.[1][2] Among the pyrimidine nucleosides synthesized, cyclopentenyl cytosine (CPEC) emerged as the most biologically active compound, demonstrating excellent preclinical antitumor activity against both murine leukemias and human tumor xenografts, in addition to broad-spectrum antiviral properties.[1] This promising preclinical profile led to its advancement into clinical evaluation as an anticancer drug.[1]

Synthesis Pathway

The chemical synthesis of cyclopentenyl cytosine is a multi-step process that can be achieved through various routes. A common strategy involves the construction of a chiral cyclopentenone intermediate, which is then elaborated to introduce the hydroxymethyl and diol functionalities, followed by the coupling of the cytosine base. One plausible pathway, adapted from the synthesis of related fluorocyclopentenyl-cytosine derivatives, commences from D-ribose.[6]

A generalized synthetic workflow is depicted below:

Synthesis_Workflow D_ribose D-ribose protection Protection of hydroxyl groups D_ribose->protection wittig Wittig Reaction protection->wittig oxidation Swern Oxidation wittig->oxidation grignard Grignard Reaction oxidation->grignard deprotection Silyl Deprotection grignard->deprotection benzylation Selective Benzylation deprotection->benzylation rcm Ring-Closing Metathesis (RCM) benzylation->rcm rearrangement Oxidative Rearrangement rcm->rearrangement cyclopentenone Chiral Cyclopentenone rearrangement->cyclopentenone elaboration Functional Group Elaboration cyclopentenone->elaboration coupling Coupling with Cytosine elaboration->coupling CPEC Cyclopentenyl Cytosine coupling->CPEC

Caption: Generalized workflow for the synthesis of Cyclopentenyl Cytosine.

Experimental Protocol: A Representative Synthetic Approach

While the exact, detailed protocol for the initial synthesis of CPEC is not fully available in the provided search results, a representative multi-step synthesis can be inferred from related compounds.[6] The following is a generalized protocol for the synthesis of a key chiral cyclopentenone intermediate from D-ribose, which would then undergo further modifications and coupling to cytosine.

Step 1: Protection of D-ribose

  • D-ribose is treated with acetone and an acid catalyst to form the 2,3-O-isopropylidene-D-ribofuranose.

  • The primary hydroxyl group is then protected, for example, as a silyl ether using a suitable silylating agent like tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole.

Step 2: Wittig Reaction

  • The protected D-ribose derivative is subjected to a Wittig reaction to introduce a vinyl group, extending the carbon chain.

Step 3: Swern Oxidation

  • The secondary alcohol is oxidized to a ketone using Swern oxidation conditions (e.g., oxalyl chloride, DMSO, and a hindered base like triethylamine).

Step 4: Grignard Reaction

  • The ketone is treated with a vinyl Grignard reagent (vinylmagnesium bromide) to introduce a second vinyl group, forming a diene.

Step 5: Silyl Deprotection

  • The silyl protecting group is selectively removed using a fluoride source such as tetrabutylammonium fluoride (TBAF).

Step 6: Selective Benzylation

  • The primary alcohol is selectively protected, for instance, as a benzyl ether.

Step 7: Ring-Closing Metathesis (RCM)

  • The diene is subjected to ring-closing metathesis using a Grubbs catalyst (e.g., second-generation Grubbs catalyst) to form the cyclopentene ring.

Step 8: Oxidative Rearrangement

  • The resulting cyclopentene derivative undergoes an oxidative rearrangement to yield the key chiral cyclopentenone intermediate.

Step 9: Elaboration and Coupling

  • The cyclopentenone is then further functionalized to introduce the necessary hydroxyl groups and the hydroxymethyl side chain.

  • Finally, the cytosine base is coupled to the cyclopentene ring, often via a Mitsunobu reaction or by activating the sugar moiety, followed by deprotection to yield cyclopentenyl cytosine.

Mechanism of Action and Signaling Pathway

Cyclopentenyl cytosine is a prodrug that requires intracellular activation to exert its cytotoxic effects.[3][7] Upon entry into the cell, it is phosphorylated by cellular kinases to its active triphosphate form, CPEC-TP.[3] CPEC-TP then acts as a potent, non-competitive inhibitor of CTP synthetase.[3][8] This enzyme catalyzes the ATP-dependent conversion of uridine triphosphate (UTP) to cytidine triphosphate (CTP), a rate-limiting step in the de novo synthesis of pyrimidine nucleotides.[4][9]

The inhibition of CTP synthetase leads to a significant depletion of the intracellular CTP pool.[5] This has several downstream consequences:

  • Inhibition of DNA and RNA Synthesis: CTP is an essential precursor for the synthesis of both DNA and RNA. Its depletion halts these processes, leading to cell cycle arrest, particularly in the S-phase.[5][10]

  • Induction of Apoptosis: The disruption of nucleotide metabolism and the stalling of DNA replication can trigger programmed cell death (apoptosis).[3]

  • Synergy with other Nucleoside Analogs: Depletion of dCTP pools can enhance the incorporation and cytotoxicity of other nucleoside analogs, such as arabinosylcytosine (Ara-C), into DNA.[11]

The intracellular activation and mechanism of action of cyclopentenyl cytosine are illustrated in the following diagram:

CPEC_Mechanism cluster_cell Cancer Cell CPEC_in CPEC CPEC_MP CPEC-MP CPEC_in->CPEC_MP Uridine-Cytidine Kinase CPEC_DP CPEC-DP CPEC_MP->CPEC_DP NMP Kinase CPEC_TP CPEC-TP (Active Metabolite) CPEC_DP->CPEC_TP NDP Kinase CTP CTP CPEC_TP->CTP Inhibition UTP UTP UTP->CTP CTP Synthetase dCTP dCTP CTP->dCTP DNA_RNA DNA & RNA Synthesis CTP->DNA_RNA dCTP->DNA_RNA Apoptosis Apoptosis DNA_RNA->Apoptosis CPEC_out CPEC (extracellular) CPEC_out->CPEC_in Transport

Caption: Intracellular activation and mechanism of action of Cyclopentenyl Cytosine.

Quantitative Data

The following tables summarize key quantitative data related to the biological activity of cyclopentenyl cytosine and its metabolites.

Table 1: Enzyme Kinetics and Inhibition

EnzymeSubstrate/InhibitorParameterValueCell Line/SourceReference
Uridine-Cytidine KinaseCyclopentenylcytosine (CPEC)K_m196 ± 9 µML1210[12]
Uridine-Cytidine KinaseThis compound (CPEC)K_i144 ± 14 µML1210[12]
CTP SynthetaseCPEC triphosphate (CPEC-TP)IC_506 µMBovine[12]

Table 2: In Vitro Cytotoxicity

Cell Line/TypeAssay DurationParameterValueReference
Human Myeloid Progenitors (CFU-gm)ContinuousIAUC_7040.8 µM·h[13]
Murine Myeloid Progenitors (CFU-gm)ContinuousIAUC_7041.9 µM·h[13]
Human Erythroid Progenitors (BFU-e)ContinuousIAUC_7033.0 µM·h[13]
Murine Erythroid Progenitors (BFU-e)ContinuousIAUC_7021.1 µM·h[13]
Human Erythroid Progenitors (CFU-e)ContinuousIAUC_70107.8 µM·h[13]
Murine Erythroid Progenitors (CFU-e)ContinuousIAUC_7021.1 µM·h[13]
MOLT-4 lymphoblasts72 hoursIC_5020 nM[3]
MOLT-4 lymphoblasts16 hoursIC_5075 nM[3]
HL-60 (promyelocytic leukemia)24 hours-Near complete DNA synthesis inhibition at 30 nM[3]

Key Experimental Protocols

CTP Synthetase Activity Assay

This protocol is adapted from published methods to determine the inhibitory effect of CPEC-TP on CTP synthetase activity.[14][15]

Materials:

  • Partially purified CTP synthetase

  • [4-¹⁴C]UTP (radiolabeled substrate)

  • ATP, L-glutamine, GTP, MgCl₂, DTT, Tris-HCl buffer (pH 7.5)

  • CPEC-TP (inhibitor)

  • Polyethyleneimine-cellulose TLC plates

  • Scintillation counter and fluid

Procedure:

  • Prepare a standard reaction mixture containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 2 mM L-glutamine, 0.1 mM GTP, 2 mM ATP, and 0.25 mM [4-¹⁴C]UTP.

  • Add varying concentrations of CPEC-TP to the reaction mixtures. Include a control with no inhibitor.

  • Initiate the reaction by adding the enzyme preparation.

  • Incubate the reaction mixtures at 37°C for a defined period (e.g., 60 minutes).

  • Stop the reaction, for example, by heating or adding acid.

  • Spot the reaction products onto a polyethyleneimine-cellulose TLC plate.

  • Separate the product ([¹⁴C]CTP) from the substrate ([¹⁴C]UTP) using a suitable mobile phase (e.g., 1 M potassium phosphate).

  • Visualize the spots under UV light using UTP and CTP standards.

  • Excise the spots corresponding to CTP and quantify the radioactivity using a scintillation counter.

  • Calculate the enzyme activity as the amount of CTP formed per unit time and protein concentration, and determine the inhibitory effect of CPEC-TP.

In Vitro Cytotoxicity Assay (Colorimetric - WST-1/XTT based)

This is a general protocol to assess the cytotoxicity of cyclopentenyl cytosine on a cancer cell line.[16][17]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well microplates

  • Cyclopentenyl cytosine (CPEC)

  • WST-1 or XTT cell proliferation reagent

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of CPEC in complete culture medium.

  • Remove the old medium from the cells and add the medium containing different concentrations of CPEC. Include a vehicle control (medium without CPEC).

  • Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add the WST-1 or XTT reagent to each well according to the manufacturer's instructions.

  • Incubate the plate for a further 1-4 hours to allow for the conversion of the tetrazolium salt to formazan by metabolically active cells.

  • Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength (e.g., 450 nm for WST-1, 492 nm for XTT).

  • Calculate the percentage of cell viability for each CPEC concentration relative to the vehicle control.

  • Plot the cell viability against the CPEC concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Conclusion

Cyclopentenyl cytosine represents a significant development in the field of nucleoside analogs, born from a rational drug design approach to improve upon a natural product lead. Its well-defined mechanism of action, targeting a key enzyme in nucleotide synthesis, makes it a valuable tool for cancer research and a potential therapeutic agent. The information provided in this technical guide, including its discovery, synthesis, mechanism of action, quantitative data, and experimental protocols, serves as a comprehensive resource for scientists and researchers in the field of drug development and cancer biology. Further investigation into overcoming its observed toxicities and exploring its synergistic potential with other chemotherapeutics is warranted.

References

Cyclopentenylcytosine (CPEC) as a CTP Synthetase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclopentenylcytosine (CPEC) is a carbocyclic analogue of cytidine that demonstrates significant potential as an antineoplastic and antiviral agent.[1] Its mechanism of action centers on the inhibition of cytidine triphosphate (CTP) synthetase, a critical enzyme in the de novo synthesis of pyrimidine nucleotides.[2][3] CPEC itself is a prodrug, requiring intracellular phosphorylation to its active triphosphate form, CPEC-TP, which then potently inhibits CTP synthetase.[4][5] This inhibition leads to the depletion of intracellular CTP pools, thereby impeding DNA and RNA synthesis and ultimately inducing cell cycle arrest and apoptosis.[3][6] This technical guide provides an in-depth overview of the core pharmacology of CPEC, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its evaluation, and visualizations of its metabolic pathway and experimental workflow.

Mechanism of Action

CPEC exerts its cytotoxic effects through a well-defined metabolic activation pathway. Upon cellular uptake, which is mediated by facilitated diffusion[7], CPEC is phosphorylated to its 5'-monophosphate (CPEC-MP), diphosphate (CPEC-DP), and ultimately its active triphosphate (CPEC-TP) form.[4][6] The initial phosphorylation step is catalyzed by uridine-cytidine kinase.[4][8] CPEC-TP then acts as a potent inhibitor of CTP synthetase, the enzyme responsible for the conversion of uridine triphosphate (UTP) to CTP.[2][8] The inhibition of CTP synthetase by CPEC-TP has been characterized as non-competitive.[5] This leads to a significant reduction in the intracellular pool of CTP, a crucial precursor for the synthesis of DNA and RNA.[3][4] The depletion of CTP also affects the levels of deoxycytidine triphosphate (dCTP), further disrupting DNA replication.[3] The disruption of nucleic acid synthesis ultimately leads to cell cycle arrest, primarily in the S-phase, and the induction of apoptosis.[6][9]

Signaling Pathway and Metabolic Activation of CPEC

CPEC_Mechanism cluster_extracellular Extracellular cluster_intracellular Intracellular CPEC_ext CPEC CPEC_int CPEC CPEC_ext->CPEC_int Facilitated Diffusion CPEC_MP CPEC-MP CPEC_int->CPEC_MP Phosphorylation CPEC_DP CPEC-DP CPEC_MP->CPEC_DP CPEC_TP CPEC-TP CPEC_DP->CPEC_TP CTP_Synthetase CTP Synthetase CPEC_TP->CTP_Synthetase Inhibition UTP UTP CTP CTP UTP->CTP dCTP dCTP CTP->dCTP DNA_RNA_Syn DNA & RNA Synthesis dCTP->DNA_RNA_Syn CTP_Synthetase->UTP UCK Uridine-Cytidine Kinase UCK->CPEC_int Kinases Other Kinases Kinases->CPEC_MP Kinases->CPEC_DP Apoptosis Apoptosis DNA_RNA_Syn->Apoptosis

Mechanism of CPEC Action

Quantitative Data

The inhibitory effects of CPEC and its metabolites have been quantified in various in vitro systems. This data is crucial for understanding the potency and selectivity of the compound.

Table 1: In Vitro Inhibitory Activity of CPEC and its Metabolites
CompoundTarget/AssayCell Line/SystemValueReference
This compound (CPEC)Uridine-Cytidine KinaseL1210 CellsKi = 144 ± 14 µM[8]
CPEC triphosphate (CPEC-TP)CTP SynthetaseBovineIC50 = 6 µM[8]
CPECCell ProliferationMolt-4 Lymphoblasts (24h)IC50 = 50-100 nM[7]
CPECCell ProliferationMolt-4 Lymphoblasts (16h)IC50 ≈ 75 nM[10]
CPECCell ProliferationMolt-4 Lymphoblasts (48h)IC50 ≈ 40 nM[10]
CPECCell ProliferationMolt-4 Lymphoblasts (72h)IC50 ≈ 20 nM[10]
CPECCTP Pool Reduction by 50%Molt-4 Cells (2h)150 nM[7]
CPECCTP Pool Reduction by 50%Molt-4 Cells (4h)~200 nM[10]
CPECCTP Pool Reduction by 50%Molt-4 Cells (16h)~100 nM[10]
CPECCTP Pool Reduction by 50%Molt-4 Cells (24h)~50 nM[10]
CPECCTP Pool Reduction by 50%Molt-4 Cells (48h)~35 nM[10]
Table 2: Effect of CPEC on Ribonucleotide Pools in ANLL Cells
TreatmentCTP DepletionOther RibonucleotidesReference
2.5 µM CPEC77%Unchanged[2]

Experimental Protocols

CTP Synthetase Activity Assay

This protocol is adapted from methodologies described for spectrophotometric measurement of CTP synthesis.[11]

Objective: To determine the inhibitory effect of CPEC-TP on CTP synthetase activity.

Materials:

  • Partially purified CTP synthetase

  • Reaction Buffer: 60 mM Na-HEPES (pH 8.0), 10 mM MgCl₂, 0.5 mM EGTA, 2 mM Na-azide

  • Substrates: UTP, ATP, L-glutamine

  • Activator: GTP

  • Inhibitor: CPEC-TP

  • Spectrophotometer capable of kinetic measurements at 291 nm

  • Temperature-controlled cuvette holder (37°C)

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, UTP (e.g., 600 µM), ATP (e.g., 1.5 mM), and GTP (e.g., 200 µM).

  • Prepare various concentrations of the inhibitor, CPEC-TP, to be tested.

  • Pre-warm the reaction mixture and cuvettes to 37°C.

  • Add the CTP synthetase enzyme to the reaction mixture containing the inhibitor and incubate for a short period (e.g., 4 minutes) at 37°C.

  • Initiate the reaction by adding L-glutamine (e.g., 10 mM).

  • Immediately transfer the mixture to a pre-warmed cuvette and begin monitoring the increase in absorbance at 291 nm over time. The formation of CTP from UTP results in an increase in absorbance at this wavelength.

  • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

  • Determine the IC₅₀ value of CPEC-TP by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay (Tetrazolium-Based)

This protocol is a generalized procedure based on common tetrazolium-based assays like MTT or CCK-8, used to assess the cytotoxicity of CPEC.[12][13]

Objective: To determine the IC₅₀ of CPEC on the proliferation of a specific cell line.

Materials:

  • Cell line of interest (e.g., Molt-4)

  • Complete cell culture medium

  • 96-well microplates

  • CPEC stock solution

  • Tetrazolium-based reagent (e.g., MTT, WST-8 from a CCK-8 kit)

  • Solubilization solution (for MTT assay)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.

  • Incubate the plate for 24 hours to allow cells to attach and resume growth.

  • Prepare serial dilutions of CPEC in complete medium.

  • Add 10 µL of the CPEC dilutions to the respective wells. Include vehicle-only controls.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of the tetrazolium reagent to each well.

  • Incubate for 1-4 hours at 37°C. During this time, viable cells will convert the tetrazolium salt into a colored formazan product.

  • If using an MTT assay, add 100 µL of solubilization solution to each well and incubate until the formazan crystals are fully dissolved.

  • Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8, 570 nm for MTT) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting cell viability against the logarithm of the CPEC concentration.

Nucleotide Pool Analysis by HPLC

This protocol outlines the general steps for extracting and quantifying intracellular ribonucleotide pools, as impacted by CPEC treatment.[10]

Objective: To measure the changes in intracellular CTP and other ribonucleotide concentrations following CPEC treatment.

Materials:

  • Cell culture treated with and without CPEC

  • Cold 60% methanol for extraction

  • High-Performance Liquid Chromatography (HPLC) system with an ion-exchange column

  • UV detector

  • Standards for UTP, CTP, ATP, and GTP

Procedure:

  • Culture cells to the desired density and treat with various concentrations of CPEC for specific durations.

  • Harvest the cells by centrifugation.

  • Extract the intracellular nucleotides by resuspending the cell pellet in ice-cold 60% methanol.

  • Centrifuge to pellet the cellular debris.

  • Collect the supernatant containing the nucleotides.

  • Inject the supernatant into an HPLC system equipped with an ion-exchange column.

  • Separate the nucleotides using an appropriate gradient elution program.

  • Monitor the column effluent with a UV detector at a suitable wavelength (e.g., 280 nm).

  • Identify and quantify the nucleotide peaks by comparing their retention times and peak areas to those of known standards.

  • Normalize the nucleotide amounts to the cell number or total protein content.

Experimental Workflow for CPEC Evaluation

CPEC_Workflow cluster_invitro In Vitro Evaluation start Start: CPEC Compound cell_culture Cell Line Selection (e.g., Molt-4, L1210) start->cell_culture dose_response Dose-Response & Time-Course (Cell Viability Assay) cell_culture->dose_response ic50 Determine IC50 dose_response->ic50 mechanism Mechanism of Action Studies ic50->mechanism ctp_assay CTP Synthetase Activity Assay (with CPEC-TP) mechanism->ctp_assay nucleotide_pool Nucleotide Pool Analysis (HPLC) mechanism->nucleotide_pool ctp_depletion Quantify CTP Depletion nucleotide_pool->ctp_depletion downstream Downstream Effects ctp_depletion->downstream cell_cycle Cell Cycle Analysis (Flow Cytometry) downstream->cell_cycle apoptosis_assay Apoptosis Assay (e.g., Annexin V) downstream->apoptosis_assay

Workflow for CPEC Evaluation

Conclusion

This compound stands out as a promising therapeutic agent due to its specific mechanism of action targeting a key enzyme in nucleotide metabolism, CTP synthetase. The wealth of preclinical data underscores its potency in inhibiting cancer cell proliferation and depleting the essential building blocks for nucleic acid synthesis. The provided quantitative data and experimental protocols offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of CPEC and to design robust preclinical and clinical studies. Future research may focus on optimizing its therapeutic index, exploring combination therapies, and elucidating its full range of cellular effects.

References

An In-depth Technical Guide to the Early Preclinical Studies of Cyclopentenylcytosine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclopentenylcytosine (CPEC), a carbocyclic analogue of cytidine, emerged from early preclinical studies as a potent agent with a dual-action profile encompassing both broad-spectrum antiviral and significant antineoplastic activities.[1][2][3][4] Its primary mechanism of action is the inhibition of cytidine-5'-triphosphate (CTP) synthetase, a critical enzyme in the de novo pyrimidine nucleotide synthesis pathway.[2][5][6][7] By depleting intracellular CTP pools, CPEC effectively curtails the synthesis of DNA and RNA, processes vital for both viral replication and the proliferation of malignant cells.[1][6] This technical guide provides a comprehensive overview of the foundational preclinical research on CPEC, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing critical pathways and workflows.

Mechanism of Action

This compound is a pro-drug that requires intracellular activation to exert its biological effects.[1] Upon cellular uptake via facilitated diffusion, CPEC undergoes a three-step phosphorylation cascade to form its active metabolite, this compound 5'-triphosphate (CPEC-TP).[2][5][8] This process is initiated by uridine-cytidine kinase, followed by the actions of nucleoside monophosphate (NMP) kinase and nucleoside diphosphate (NDP) kinase.[5]

CPEC-TP then acts as a potent, non-competitive inhibitor of CTP synthetase.[2][5][8] This enzyme catalyzes the conversion of uridine triphosphate (UTP) to CTP, a rate-limiting step in the de novo synthesis of pyrimidine nucleotides.[6][7][9] The inhibition of CTP synthetase by CPEC-TP leads to a significant depletion of the intracellular CTP pool, thereby impairing both DNA and RNA synthesis and leading to cell cycle arrest in the S-phase and ultimately, cell death.[6] Notably, CPEC-TP is the primary mediator of this effect; CPEC itself and its mono- and diphosphate intermediates show little to no inhibitory activity against CTP synthetase.[5][10]

The primary route of CPEC elimination is through deamination to its major metabolite, cyclopentenyluridine (CPEU), a compound with significantly less cytotoxic and antiviral activity.[5][11]

Signaling Pathway Diagram

CPEC_Mechanism_of_Action cluster_extracellular Extracellular cluster_intracellular Intracellular CPEC_ext This compound (CPEC) CPEC_int CPEC CPEC_ext->CPEC_int Facilitated Diffusion CPEC_MP CPEC-Monophosphate (CPEC-MP) CPEC_int->CPEC_MP Uridine-Cytidine Kinase CPEU Cyclopentenyluridine (CPEU) (Inactive Metabolite) CPEC_int->CPEU Cytidine Deaminase CPEC_DP CPEC-Diphosphate (CPEC-DP) CPEC_MP->CPEC_DP NMP Kinase CPEC_TP CPEC-Triphosphate (CPEC-TP) (Active Metabolite) CPEC_DP->CPEC_TP NDP Kinase CTP CTP CPEC_TP->CTP Inhibition UTP UTP UTP->CTP CTP Synthetase DNA_RNA_Synthesis DNA & RNA Synthesis CTP->DNA_RNA_Synthesis Cell_Death Cell Death / Antiviral Effect DNA_RNA_Synthesis->Cell_Death

Caption: Intracellular activation and mechanism of action of this compound.

Quantitative Data Summary

In Vitro Antiviral Activity
Virus TypeCell LineEC50Reference
Adenovirus (various ocular types)A5490.03 - 0.059 µg/mL[12]
Herpes Simplex Virus-1 (HSV-1)-Potent activity noted[4]
Herpes Simplex Virus-2 (HSV-2)-Potent activity noted[4]
Cytomegalovirus (CMV)-Potent activity noted[4]
Varicella-Zoster Virus (VZV)-Potent activity noted[4]
Influenza Virus (Hong Kong)-Good activity noted[4]
Vesicular Stomatitis Virus (VSV)-Good activity noted[4]
Japanese Encephalitis Virus-Good activity noted[4]
Punta Toro Virus-Good activity noted[4]
Poliovirus-Active[3]
Coxsackie B Virus-Active[3]
Rhinovirus-Active[3]
Sindbis Virus-Active[3]
Semliki Forest Virus-Active[3]
Coronavirus-Active[3]
Parainfluenza Virus-Active[3]
Measles Virus-Active[3]
Junin Virus-Active[3]
Tacaribe Virus-Active[3]
Reovirus-Active[3]
In Vitro Antitumor Activity
Cell LineCancer TypeIC50Reference
Human Acute Lymphoblastic Leukemia (ALL) cell lines (five types)Leukemia6 - 15 nM[6]
L1210Murine LeukemiaSignificant activity[8]
Ara-C resistant L1210Murine LeukemiaSignificant activity[8]
A549Human Lung Carcinoma100% growth inhibition[4][8]
MX-1Human Mammary Tumor Xenograft100% growth inhibition[4]
LOXHuman Melanoma XenograftGood activity[4]
In Vivo Pharmacokinetics
SpeciesDoset1/2αt1/2βTotal Clearance (CLTB)Primary ExcretionReference
Rhesus Monkey100 mg/m² (IV bolus)8.4 min36 min662 ml/min/m²<20% unchanged in urine, remainder as CPEU[13]
Mouse, Rat, Dog---5- to 10-fold lower than primatesMainly unchanged in urine[5][13][14]

Experimental Protocols

In Vitro Antiviral Assay (Cytopathic Effect Reduction Assay)

This protocol is a synthesized methodology based on standard practices for determining the 50% effective concentration (EC50) of an antiviral compound.[15][16][17][18]

Objective: To quantify the ability of CPEC to inhibit virus-induced cell death (cytopathic effect, CPE).

Materials:

  • Host cell line susceptible to the virus of interest (e.g., A549 cells for Adenovirus).

  • Complete cell culture medium (e.g., MEM with 5% FBS).

  • Virus stock of known titer.

  • This compound (CPEC) stock solution.

  • 96-well cell culture plates.

  • Cell viability stain (e.g., Crystal Violet or Neutral Red).

  • Plate reader.

Procedure:

  • Cell Seeding: Seed host cells into 96-well plates at a density that will form a confluent monolayer within 24 hours. Incubate at 37°C with 5% CO2.

  • Compound Dilution: Prepare serial dilutions of CPEC in cell culture medium.

  • Infection and Treatment: When the cell monolayer is confluent, remove the growth medium. Add the diluted CPEC to the wells, followed by the virus at a multiplicity of infection (MOI) known to cause >80% CPE within 48-72 hours. Include cell control (no virus, no CPEC) and virus control (virus, no CPEC) wells.

  • Incubation: Incubate the plates at 37°C with 5% CO2 for a period sufficient to observe significant CPE in the virus control wells.

  • Quantification of Cell Viability:

    • Remove the medium from the wells.

    • Fix and stain the remaining viable cells with a Crystal Violet solution.

    • Wash the plates to remove excess stain.

    • Solubilize the stain and measure the absorbance at a specific wavelength using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each CPEC concentration relative to the cell and virus controls. The EC50 is determined by regression analysis of the dose-response curve.

Experimental Workflow: CPE Reduction Assay

CPE_Assay_Workflow Start Start Seed_Cells Seed host cells in 96-well plates Start->Seed_Cells Incubate_24h Incubate for 24h to form monolayer Seed_Cells->Incubate_24h Prepare_Dilutions Prepare serial dilutions of CPEC Incubate_24h->Prepare_Dilutions Infect_Treat Infect cells with virus and add CPEC dilutions Prepare_Dilutions->Infect_Treat Incubate_CPE Incubate until CPE is visible in controls Infect_Treat->Incubate_CPE Stain_Cells Fix and stain viable cells Incubate_CPE->Stain_Cells Read_Plate Measure absorbance with a plate reader Stain_Cells->Read_Plate Calculate_EC50 Calculate EC50 from dose-response curve Read_Plate->Calculate_EC50 End End Calculate_EC50->End

Caption: Workflow for a standard Cytopathic Effect (CPE) reduction assay.

In Vitro Antitumor Assay (Thymidine Incorporation Assay)

This protocol is a synthesized methodology for assessing the antiproliferative activity of CPEC, as referenced in studies on leukemia cell lines.[8]

Objective: To measure the inhibition of DNA synthesis in cancer cells by quantifying the incorporation of radiolabeled thymidine.

Materials:

  • Cancer cell line of interest (e.g., human ALL cells).

  • Complete cell culture medium.

  • This compound (CPEC) stock solution.

  • 96-well cell culture plates.

  • [³H]-Thymidine.

  • Cell harvester.

  • Scintillation counter and fluid.

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density.

  • Compound Treatment: Add serial dilutions of CPEC to the wells. Include untreated control wells.

  • Incubation: Incubate the plates for a period that allows for several cell doublings (e.g., 72 hours) at 37°C with 5% CO2.

  • Radiolabeling: Add a pulse of [³H]-Thymidine to each well and incubate for an additional 4-18 hours.

  • Harvesting: Harvest the cells onto glass fiber filters using a cell harvester. The filters will trap the DNA, including the incorporated radiolabeled thymidine.

  • Scintillation Counting: Place the filters into scintillation vials with scintillation fluid and measure the radioactivity (counts per minute, CPM) using a scintillation counter.

  • Data Analysis: The reduction in CPM in CPEC-treated wells compared to control wells indicates the level of inhibition of DNA synthesis. The IC50 is the concentration of CPEC that causes a 50% reduction in [³H]-Thymidine incorporation.

Experimental Workflow: Thymidine Incorporation Assay

Thymidine_Assay_Workflow Start Start Seed_Cells Seed cancer cells in 96-well plates Start->Seed_Cells Add_CPEC Add serial dilutions of CPEC Seed_Cells->Add_CPEC Incubate_72h Incubate for 72h Add_CPEC->Incubate_72h Add_Thymidine Add [³H]-Thymidine and incubate Incubate_72h->Add_Thymidine Harvest_Cells Harvest cells onto filters Add_Thymidine->Harvest_Cells Scintillation_Count Measure radioactivity with scintillation counter Harvest_Cells->Scintillation_Count Calculate_IC50 Calculate IC50 from inhibition data Scintillation_Count->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for a standard Thymidine Incorporation Assay.

Conclusion

The early preclinical evaluation of this compound established it as a promising therapeutic candidate with a well-defined mechanism of action targeting CTP synthetase.[2][5][7] Its potent in vitro activity against a wide array of viruses and various cancer cell lines, particularly leukemia, underscored its potential for further development.[3][4][6][8] Pharmacokinetic studies revealed significant interspecies differences, a critical consideration for translation to clinical trials.[13] While early clinical studies did encounter challenges, including cardiotoxicity at higher doses, the foundational preclinical data provided a strong rationale for its investigation and continues to inform the development of next-generation CTP synthetase inhibitors.[2][8] This guide serves as a consolidated resource for understanding the fundamental preclinical science that characterized the initial promise of this compound.

References

Structural Analogues of Cyclopentenylcytosine: A Deep Dive into Antiviral and Anticancer Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cyclopentenylcytosine (CPE-C), a carbocyclic nucleoside analogue, has demonstrated significant promise as both an antiviral and an anticancer agent. Its unique mechanism of action, targeting the host cell enzyme CTP synthetase, has spurred considerable interest in the development of structural analogues with improved potency, selectivity, and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the key structural analogues of CPE-C, their biological activities, the experimental protocols used for their evaluation, and the underlying signaling pathways affected.

Core Mechanism of Action: Inhibition of CTP Synthetase

CPE-C and its analogues function as prodrugs, requiring intracellular phosphorylation to their active triphosphate form.[1] This active metabolite then acts as a potent, non-competitive inhibitor of cytidine-5'-triphosphate (CTP) synthetase.[1] This enzyme catalyzes the de novo synthesis of CTP from uridine triphosphate (UTP), an essential step for the production of pyrimidine nucleotides required for DNA and RNA synthesis.[2][3] Cancer cells, with their high proliferative rate, and viruses, which rely on host cell machinery for replication, have a high demand for CTP, making CTP synthetase an attractive therapeutic target.[1] Depletion of the intracellular CTP pool disrupts nucleic acid synthesis, leading to cell cycle arrest and apoptosis in cancer cells and inhibition of viral replication.[4][5]

Antiviral Activity of this compound and its Analogues

CPE-C exhibits broad-spectrum antiviral activity against a range of DNA and RNA viruses.[2][3][6] The antiviral efficacy is typically evaluated using cytopathic effect (CPE) inhibition assays or plaque reduction assays.

Quantitative Antiviral Activity Data

The following table summarizes the 50% effective concentration (EC₅₀) values for CPE-C and its analogues against various viruses.

AnalogueVirusCell LineEC₅₀ (µg/mL)Citation
This compound (CPE-C)Adenovirus Type 2A5490.048[7][8]
This compound (CPE-C)Adenovirus Type 3A5490.059[7][8]
This compound (CPE-C)Adenovirus Type 4A5490.042[7][8]
This compound (CPE-C)Adenovirus Type 5A5490.030[7][8]
This compound (CPE-C)Adenovirus Type 8A5490.038[7][8]
This compound (CPE-C)Adenovirus Type 19A5490.039[7][8]
This compound (CPE-C)Adenovirus Type 37A5490.045[7][8]
This compound (CPE-C)Adenovirus Type 53A5490.041[7][8]
This compound (CPE-C)Adenovirus Type 54A5490.032[7][8]
This compound (CPE-C)Herpes Simplex Virus-1 (HSV-1)-Potent Activity[6]
This compound (CPE-C)Herpes Simplex Virus-2 (HSV-2)-Potent Activity[6]
This compound (CPE-C)Vaccinia Virus-Potent Activity[6]
This compound (CPE-C)Cytomegalovirus (CMV)-Potent Activity[6]
This compound (CPE-C)Varicella-Zoster Virus (VZV)-Potent Activity[6]
This compound (CPE-C)Influenza Virus (Hong Kong)-Good Activity[6]
This compound (CPE-C)Vesicular Stomatitis Virus (VSV)-Good Activity[6]
This compound (CPE-C)Japanese Encephalitis Virus-Good Activity[6]
This compound (CPE-C)Punta Toro Virus-Good Activity[6]
Experimental Protocol: Cytopathic Effect (CPE) Inhibition Assay

This protocol outlines a general procedure for determining the antiviral activity of CPE-C analogues.

Objective: To determine the concentration of a compound that inhibits the virus-induced destruction (cytopathic effect) of host cells by 50% (EC₅₀).

Materials:

  • Host cell line susceptible to the virus of interest (e.g., A549 cells for adenoviruses).

  • Complete cell culture medium.

  • Virus stock with a known titer.

  • Test compounds (CPE-C analogues) dissolved in a suitable solvent (e.g., DMSO).

  • 96-well microtiter plates.

  • Crystal violet staining solution (e.g., 0.5% crystal violet in 20% methanol).

  • Phosphate-buffered saline (PBS).

Procedure:

  • Cell Seeding: Seed the 96-well plates with host cells at a density that will form a confluent monolayer within 24 hours.

  • Compound Dilution: Prepare serial dilutions of the test compounds in cell culture medium.

  • Infection: When the cell monolayer is confluent, remove the growth medium and infect the cells with a predetermined amount of virus (e.g., a multiplicity of infection of 0.1). Include uninfected and virus-only controls.

  • Treatment: After a viral adsorption period (e.g., 1-2 hours), remove the virus inoculum and add the medium containing the different concentrations of the test compounds.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for a period sufficient for the virus to cause significant CPE in the virus-only control wells (typically 3-7 days).

  • Staining: When CPE is maximal in the control wells, remove the medium, wash the cells with PBS, and stain the remaining viable cells with crystal violet solution for 10-15 minutes.

  • Quantification: Gently wash away the excess stain with water and allow the plates to dry. Elute the stain from the cells using a solvent (e.g., methanol or a solution of 50% ethanol and 1% acetic acid).

  • Data Analysis: Measure the absorbance of the eluted stain at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells. Calculate the EC₅₀ value by plotting the percentage of CPE inhibition against the compound concentration and fitting the data to a dose-response curve.

Anticancer Activity of this compound and its Analogues

CPE-C and its analogues have shown significant cytotoxic activity against various cancer cell lines, particularly those of hematological origin.[1][9] The anticancer efficacy is commonly assessed using cell viability assays such as the MTT or MTS assay.

Quantitative Anticancer Activity Data

The following table summarizes the 50% inhibitory concentration (IC₅₀) values for CPE-C and its analogues against various cancer cell lines.

AnalogueCancer Cell LineIC₅₀ (µM)Citation
This compound (CPE-C)L1210 Leukemia>90% inhibition at 0.1 µM[9]
This compound (CPE-C)P388 Leukemia-[9]
This compound (CPE-C)B16 Melanoma-[9]
This compound (CPE-C)A549 Lung Carcinoma100% growth inhibition[6]
This compound (CPE-C)MX-1 Mammary Xenograft100% growth inhibition[6]
This compound (CPE-C)LOX Melanoma XenograftGood Activity[6]
Experimental Protocol: MTT Cell Viability Assay

This protocol provides a general method for assessing the cytotoxic effects of CPE-C analogues on cancer cell lines.

Objective: To determine the concentration of a compound that reduces the viability of a cancer cell population by 50% (IC₅₀).

Materials:

  • Cancer cell line of interest (e.g., L1210, A549).

  • Complete cell culture medium.

  • Test compounds (CPE-C analogues) dissolved in a suitable solvent (e.g., DMSO).

  • 96-well microtiter plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl).

Procedure:

  • Cell Seeding: Seed the 96-well plates with cancer cells at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach and grow for 24 hours.

  • Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compounds. Include untreated control wells.

  • Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance of the formazan solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. Calculate the IC₅₀ value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

The biological activity of this compound and its analogues stems from the depletion of intracellular CTP pools. This has profound effects on several key cellular processes.

Pyrimidine Biosynthesis Pathway and CPE-C Inhibition

The following diagram illustrates the de novo pyrimidine biosynthesis pathway and the point of inhibition by the active triphosphate form of CPE-C analogues.

Pyrimidine_Biosynthesis UMP UMP UDP UDP UMP->UDP Kinases UTP UTP UDP->UTP Kinases CTPS CTP Synthetase UTP->CTPS CTP CTP DNA_RNA DNA & RNA Synthesis CTP->DNA_RNA Phospholipids Phospholipid Synthesis CTP->Phospholipids CPEC_TP CPE-C-TP (Active Metabolite) CPEC_TP->CTPS Inhibition CTPS->CTP Glutamine ATP

Caption: Inhibition of CTP Synthetase by CPE-C Analogues.

Downstream Effects of CTP Depletion

The depletion of CTP has significant downstream consequences, leading to the observed antiviral and anticancer effects.

CTP_Depletion_Effects cluster_cause Cause cluster_effects Effects cluster_outcomes Outcomes CPEC This compound Analogues Phosphorylation Intracellular Phosphorylation CPEC->Phosphorylation CPEC_TP Active CPE-C-TP Phosphorylation->CPEC_TP CTPS_Inhibition CTP Synthetase Inhibition CPEC_TP->CTPS_Inhibition CTP_Depletion CTP Pool Depletion CTPS_Inhibition->CTP_Depletion DNA_Synthesis Decreased DNA Synthesis CTP_Depletion->DNA_Synthesis RNA_Synthesis Decreased RNA Synthesis CTP_Depletion->RNA_Synthesis Phospholipid_Synthesis Altered Phospholipid Metabolism CTP_Depletion->Phospholipid_Synthesis Cell_Cycle_Arrest Cell Cycle Arrest (G1 Phase) DNA_Synthesis->Cell_Cycle_Arrest Viral_Replication_Inhibition Inhibition of Viral Replication DNA_Synthesis->Viral_Replication_Inhibition RNA_Synthesis->Cell_Cycle_Arrest RNA_Synthesis->Viral_Replication_Inhibition Apoptosis Apoptosis Phospholipid_Synthesis->Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Cellular Consequences of CTP Depletion.

Conclusion

Structural analogues of this compound represent a promising class of compounds with potent antiviral and anticancer activities. Their mechanism of action, centered on the inhibition of CTP synthetase, provides a clear rationale for their biological effects. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals working to advance these compounds towards clinical applications. Further research into the structure-activity relationships of novel analogues will be crucial for optimizing their therapeutic potential.

References

The Role of Cyclopentenylcytosine in a Deeper Dive into De Novo Pyrimidine Synthesis Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Cyclopentenylcytosine (CPEC) is a potent carbocyclic analogue of cytidine that has garnered significant interest for its antiviral and antineoplastic properties.[1][2] Its primary mechanism of action lies in the targeted disruption of the de novo pyrimidine synthesis pathway, a fundamental process for cellular proliferation and survival. This technical guide provides an in-depth exploration of CPEC's role as an inhibitor of this pathway, detailing its molecular mechanism, the downstream cellular consequences, and relevant experimental methodologies. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of pyrimidine metabolism and the development of novel therapeutics.

Introduction: The De Novo Pyrimidine Synthesis Pathway

The de novo synthesis of pyrimidine nucleotides is an essential metabolic pathway that provides the necessary building blocks for DNA and RNA synthesis.[3][4] This pathway culminates in the production of uridine triphosphate (UTP) and cytidine triphosphate (CTP). The final and rate-limiting step in this cascade is the conversion of UTP to CTP, a reaction catalyzed by the enzyme CTP synthetase (CTPS).[5][6] Given the critical role of pyrimidine nucleotides in rapidly proliferating cells, such as cancer cells, the enzymes of this pathway, particularly CTPS, represent attractive targets for therapeutic intervention.[7][8]

This compound: Mechanism of Action

This compound is a prodrug that requires intracellular activation to exert its inhibitory effects.[1][2] Upon cellular uptake, CPEC is phosphorylated by uridine-cytidine kinase to its monophosphate form, and subsequently to its active triphosphate metabolite, this compound 5'-triphosphate (CPEC-TP).[7][9]

CPEC-TP functions as a potent, non-competitive inhibitor of CTP synthetase.[1][10] By binding to CTPS, CPEC-TP prevents the conversion of UTP to CTP, leading to a significant depletion of the intracellular CTP pool.[6][9] This reduction in available CTP has profound downstream consequences, including the inhibition of both RNA and DNA synthesis, ultimately leading to cell cycle arrest in the S-phase and the induction of apoptosis.[6][11]

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CPEC_Mechanism cluster_cell Cellular Environment cluster_pathway De Novo Pyrimidine Synthesis cluster_downstream Downstream Effects CPEC This compound (CPEC) UCK Uridine-Cytidine Kinase CPEC->UCK CPEC_TP CPEC-Triphosphate (CPEC-TP) CTPS CTP Synthetase CPEC_TP->CTPS Inhibition UCK->CPEC_TP Phosphorylation UTP UTP UTP->CTPS Substrate CTP CTP RNA_DNA RNA & DNA Synthesis CTP->RNA_DNA CTPS->CTP Product Cell_Cycle S-Phase Arrest RNA_DNA->Cell_Cycle Apoptosis Apoptosis Cell_Cycle->Apoptosis

Figure 1: Mechanism of action of this compound (CPEC).

Quantitative Data on CPEC Inhibition

The inhibitory potency of CPEC and its active metabolite, CPEC-TP, has been quantified in various studies. This data is crucial for understanding its therapeutic potential and for designing effective experimental protocols.

CompoundTarget/Cell LineParameterValueReference
CPEC-TPBovine CTP SynthetaseIC506 µM[9]
CPECL1210 Leukemia CellsIC506-15 nM[7]
CPECMOLT-4 LymphoblastsIC5020 nM (72h)[7]
CPECHuman Promyelocytic Leukemia (HL-60)IC50~30 nM (24h)[7]
CPECUridine-Cytidine KinaseKi144 ± 14 µM[9]
CPEC (0.63 µM)Pediatric ALL CellsCTP Depletion41 ± 20%[8]
CPEC (0.63 µM)Pediatric ALL CellsdCTP Depletion27 ± 21%[8]

Signaling Pathways and Logical Relationships

The inhibition of de novo pyrimidine synthesis by CPEC intersects with key cellular signaling pathways that regulate cell growth and proliferation. The mTOR (mechanistic target of rapamycin) pathway, particularly mTOR Complex 1 (mTORC1), is a central regulator of anabolic processes, including nucleotide synthesis. mTORC1, through its downstream effector S6K1, promotes the activity of the CAD enzyme, which catalyzes the initial steps of pyrimidine synthesis. By depleting CTP pools, CPEC effectively counteracts the pro-proliferative output of the mTORC1 pathway.

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Signaling_Pathway mTORC1 mTORC1 S6K1 S6K1 mTORC1->S6K1 activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth promotes CAD CAD Enzyme S6K1->CAD phosphorylates & activates DeNovo_Synth De Novo Pyrimidine Synthesis CAD->DeNovo_Synth initiates CTP_Pools Intracellular CTP Pools DeNovo_Synth->CTP_Pools replenishes CPEC This compound (CPEC) CPEC->DeNovo_Synth inhibits at CTP Synthetase CTP_Pools->Cell_Growth enables

Figure 2: Logical relationship between CPEC, de novo pyrimidine synthesis, and the mTORC1 signaling pathway.

Key Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of CPEC and its effects on pyrimidine synthesis.

CTP Synthetase Activity Assay

This protocol outlines a method to determine the enzymatic activity of CTP synthetase in cell lysates, adapted from principles described in the literature. The assay measures the formation of CTP from UTP.

Materials:

  • Cell lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT)

  • Reaction buffer (100 mM Tris-HCl pH 8.0, 20 mM MgCl2, 2 mM DTT, 10 mM L-glutamine, 2 mM ATP, 0.5 mM GTP)

  • Substrate solution (UTP, final concentration to be varied for kinetic studies)

  • CPEC-TP (for inhibition studies)

  • Quenching solution (e.g., perchloric acid or trichloroacetic acid)

  • Neutralizing solution (e.g., K2CO3)

  • HPLC or LC-MS/MS system for CTP quantification

Procedure:

  • Prepare cell lysates by sonication or freeze-thaw cycles in ice-cold lysis buffer.

  • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.

  • Determine the protein concentration of the supernatant using a standard method (e.g., Bradford assay).

  • Set up the enzymatic reaction by combining the cell lysate (containing CTPS), reaction buffer, and varying concentrations of UTP in a microcentrifuge tube. For inhibition studies, pre-incubate the lysate with CPEC-TP for a defined period before adding the substrate.

  • Initiate the reaction by adding the UTP substrate and incubate at 37°C for a specific time (e.g., 30-60 minutes).

  • Stop the reaction by adding the quenching solution.

  • Neutralize the samples with the neutralizing solution.

  • Centrifuge the samples to remove precipitated proteins.

  • Analyze the supernatant for CTP content using a validated HPLC or LC-MS/MS method.

  • Calculate the specific activity of CTP synthetase (e.g., in nmol CTP/mg protein/hour).

Measurement of Intracellular CTP Pools

This protocol describes the extraction and quantification of intracellular CTP levels from cultured cells treated with CPEC.

Materials:

  • Cultured cells

  • CPEC

  • Ice-cold 0.6 M Trichloroacetic Acid (TCA) or Perchloric Acid (PCA)

  • Neutralizing solution (e.g., 1 M K2CO3 or tri-n-octylamine in 1,1,2-trichlorotrifluoroethane)

  • HPLC or LC-MS/MS system

Procedure:

  • Seed cells in culture plates and allow them to adhere and grow to the desired confluency.

  • Treat the cells with various concentrations of CPEC for the desired time points. Include an untreated control.

  • At the end of the treatment, rapidly wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells and precipitate macromolecules by adding ice-cold TCA or PCA directly to the culture plate.

  • Scrape the cells and collect the acid extract.

  • Centrifuge the extract to pellet the precipitate.

  • Neutralize the supernatant containing the nucleotides with the appropriate neutralizing solution.

  • Analyze the neutralized extract for CTP content using a validated HPLC or LC-MS/MS method.

  • Normalize the CTP levels to the cell number or total protein content.

Cell Viability Assay (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of CPEC.

Materials:

  • Cultured cells

  • CPEC

  • 96-well culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density.

  • Allow the cells to attach overnight.

  • Treat the cells with a serial dilution of CPEC for the desired duration (e.g., 24, 48, 72 hours). Include untreated and vehicle-treated controls.

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • If using a solubilization solution that requires media removal, carefully aspirate the media.

  • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

dot

Experimental_Workflow cluster_assays Experimental Assays cluster_steps_ctps CTPS Assay Workflow cluster_steps_ctp_pool CTP Pool Assay Workflow cluster_steps_viability Viability Assay Workflow CTPS_Assay CTP Synthetase Activity Assay Lysate_Prep Cell Lysate Preparation CTPS_Assay->Lysate_Prep CTP_Pool_Assay Intracellular CTP Pool Measurement Cell_Treatment Cell Treatment with CPEC CTP_Pool_Assay->Cell_Treatment Viability_Assay Cell Viability Assay (MTT) Cell_Seeding Cell Seeding Viability_Assay->Cell_Seeding Enzyme_Rxn Enzymatic Reaction (UTP -> CTP) Lysate_Prep->Enzyme_Rxn CTP_Quant CTP Quantification (HPLC/LC-MS) Enzyme_Rxn->CTP_Quant Activity_Calc Activity Calculation CTP_Quant->Activity_Calc Nucleotide_Ext Nucleotide Extraction Cell_Treatment->Nucleotide_Ext CTP_Quant2 CTP Quantification (HPLC/LC-MS) Nucleotide_Ext->CTP_Quant2 Normalization Normalization CTP_Quant2->Normalization CPEC_Treatment CPEC Treatment Cell_Seeding->CPEC_Treatment MTT_Incubation MTT Incubation CPEC_Treatment->MTT_Incubation Abs_Reading Absorbance Reading MTT_Incubation->Abs_Reading IC50_Calc IC50 Calculation Abs_Reading->IC50_Calc

Figure 3: General experimental workflows for studying the effects of CPEC.

Conclusion

This compound serves as a powerful tool for investigating the intricacies of de novo pyrimidine synthesis and its role in cellular proliferation. Its well-defined mechanism of action, targeting the rate-limiting enzyme CTP synthetase, makes it a valuable pharmacological agent for both basic research and preclinical drug development. The depletion of intracellular CTP pools by CPEC not only directly impacts DNA and RNA synthesis but also intersects with critical cell signaling pathways, such as the mTORC1 cascade. The experimental protocols detailed in this guide provide a framework for the comprehensive evaluation of CPEC's biological activity and for the further elucidation of the complex regulatory networks governing pyrimidine metabolism. A thorough understanding of CPEC's effects will undoubtedly contribute to the development of more effective and targeted therapies for a range of proliferative diseases.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies with Cyclopentenylcytosine (CPEC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the formulation and in vivo application of Cyclopentenylcytosine (CPEC), a promising investigational cytotoxic agent. The detailed protocols are intended to facilitate the design and execution of pre-clinical studies evaluating the efficacy of CPEC in various cancer models.

Application Notes

This compound (CPEC) is a carbocyclic analogue of cytidine that exhibits potent antineoplastic and antiviral activities.[1] Its primary mechanism of action involves the inhibition of cytidine triphosphate (CTP) synthetase, a key enzyme in the de novo pyrimidine synthesis pathway.[2][3]

Mechanism of Action

CPEC acts as a prodrug, readily entering cells where it is phosphorylated by intracellular kinases to its active triphosphate form, CPEC-triphosphate (CPEC-TP).[3][4] CPEC-TP then non-competitively inhibits CTP synthetase, leading to the depletion of intracellular CTP pools.[3] This disruption of CTP supply hinders the synthesis of DNA and RNA, ultimately inducing cell cycle arrest and apoptosis in rapidly proliferating cancer cells.[1][5]

In Vivo Efficacy

Preclinical in vivo studies have demonstrated the anti-tumor activity of CPEC in various cancer models:

  • Leukemia: CPEC has shown significant efficacy in murine leukemia models. Treatment of mice bearing L1210 leukemia with 1 mg/kg of CPEC administered intraperitoneally for 9 consecutive days resulted in a 111-122% increase in median lifespan.[6]

  • Colorectal Carcinoma: In vivo studies using human colon carcinoma HT-29 xenografts in mice have shown that CPEC treatment can sensitize tumors to cisplatin, leading to synergistic antitumor activity without a significant increase in toxicity.[7]

  • Neuroblastoma: While detailed in vivo efficacy data is less reported, in vitro studies have shown potent activity against neuroblastoma cell lines, with IC50 values in the nanomolar range, suggesting potential for in vivo efficacy.[8]

Pharmacokinetics

Pharmacokinetic studies in mice have revealed that CPEC follows a three-compartment model. After intravenous administration, it exhibits a rapid initial elimination phase followed by a prolonged terminal half-life.[5] This is likely due to the intracellular trapping of the active metabolite, CPEC-TP, and its subsequent slow release.[5] CPEC is primarily cleared from the body unchanged through renal excretion.[5]

Quantitative Data Summary

The following tables summarize key quantitative data from in vivo and in vitro studies of this compound.

Table 1: In Vivo Efficacy of this compound in a Murine Leukemia Model

Animal ModelTreatment RegimenEfficacy EndpointResultReference
Mice with L1210 Leukemia1 mg/kg CPEC, i.p., daily for 9 daysIncreased Median Lifespan111-122%[6]

Table 2: In Vitro Efficacy of this compound in a Human Neuroblastoma Cell Line

Cell LineExposure TimeIC50Reference
SK-N-BE(2)-C72 hours100 nM[8]

Table 3: Pharmacokinetic Parameters of this compound in Mice

ParameterValueReference
Model Three-compartment[5]
Elimination Biphasic: Rapid initial phase, slow terminal phase[5]
Primary Route of Excretion Renal (unchanged drug)[5]

Signaling Pathway and Experimental Workflow Diagrams

CPEC_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space CPEC_ext This compound (CPEC) CPEC_int CPEC CPEC_ext->CPEC_int Transport CPEC_MP CPEC-MP CPEC_int->CPEC_MP Uridine-Cytidine Kinase CPEC_DP CPEC-DP CPEC_MP->CPEC_DP Nucleoside Monophosphate Kinase CPEC_TP CPEC-TP (Active Metabolite) CPEC_DP->CPEC_TP Nucleoside Diphosphate Kinase CPEC_TP->CTPsynth Inhibition UTP UTP CTP CTP UTP->CTP Glutamine, ATP CTP Synthetase DNA_RNA DNA & RNA Synthesis CTP->DNA_RNA Apoptosis Apoptosis DNA_RNA->Apoptosis Depletion of CTP leads to inhibition of DNA/RNA synthesis CPEC_In_Vivo_Workflow cluster_prep Preparation cluster_treatment Treatment Phase cluster_analysis Data Analysis Formulation 1. CPEC Formulation (e.g., 4.5 mg/mL in sterile water) Animal_Model 2. Animal Model Preparation (e.g., tumor cell inoculation) Administration 3. CPEC Administration (e.g., i.p. injection) Animal_Model->Administration Monitoring 4. Monitoring (Tumor size, body weight, clinical signs) Administration->Monitoring PK_Analysis 6. Pharmacokinetic Analysis (Optional: blood sampling) Administration->PK_Analysis Endpoint 5. Endpoint Measurement (e.g., Tumor volume, survival) Monitoring->Endpoint Data_Interpretation 7. Data Interpretation & Statistical Analysis Endpoint->Data_Interpretation PK_Analysis->Data_Interpretation

References

Application Notes and Protocols for the Quantification of Creatine and Phosphocreatine in Plasma using HPLC-ESI-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Creatine and phosphocreatine are pivotal molecules in cellular energy metabolism, forming a shuttle for high-energy phosphates, particularly in tissues with high and fluctuating energy demands such as muscle and brain. The accurate quantification of creatine and phosphocreatine concentrations in plasma is crucial for diagnosing certain metabolic disorders, monitoring therapeutic interventions, and for pharmacokinetic studies in drug development.[1][2] This document provides a detailed protocol for a sensitive and robust High-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (HPLC-ESI-MS/MS) method for the simultaneous analysis of creatine and phosphocreatine in plasma samples.

Experimental Protocols

This section details the necessary steps for sample preparation, and the conditions for HPLC and MS/MS analysis.

Plasma Sample Preparation: Protein Precipitation

A simple and rapid protein precipitation method is effective for preparing plasma samples for analysis.[1][2][3]

Materials:

  • Human plasma (collected in K2EDTA tubes)

  • Acetonitrile (ACN), HPLC grade

  • Internal Standard (IS) working solution (e.g., d3-creatine)[4]

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Pipette 50 µL of human plasma into a 1.5 mL microcentrifuge tube.[1]

  • Add 10 µL of the internal standard working solution to the plasma sample.

  • Add 950 µL of cold acetonitrile to the tube to precipitate the plasma proteins.[2]

  • Vortex the mixture vigorously for 30-60 seconds.

  • Centrifuge the tube at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial for HPLC-MS/MS analysis.

HPLC-ESI-MS/MS Analysis

a. Chromatographic Conditions

Two common chromatographic approaches are presented: Reversed-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC can offer better retention for these polar analytes.[2][5]

ParameterReversed-Phase (C18) MethodHILIC Method
HPLC Column Hypersil Gold C18 (or equivalent), e.g., 150 mm x 4.6 mm, 3 µm[6]Raptor HILIC-Si (or equivalent), e.g., 50 mm x 2.1 mm, 2.7 µm[5]
Mobile Phase A 2 mM Ammonium acetate in water, pH 10.0 (adjusted with ammonia)[6]Acetonitrile
Mobile Phase B Methanol[6]Water with 0.1% Formic Acid
Gradient/Isocratic Gradient elution is often used.[1] A typical gradient might start with a high percentage of Mobile Phase A and ramp up the percentage of Mobile Phase B.Isocratic elution is often effective.[5] A typical condition could be 95:5 (v/v) Mobile Phase A : Mobile Phase B.
Flow Rate 0.3 mL/min[1]0.4 mL/min
Column Temperature 35°C[1]40°C
Injection Volume 10 µL5 µL

b. Mass Spectrometry Conditions

A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for quantification.

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive and Negative modes. Phosphocreatine is often analyzed in positive mode, while creatine can be analyzed in negative mode.[1]
MRM Transitions See Table 2 for specific precursor and product ions.
Ion Source Temperature 500°C
Ion Spray Voltage 5500 V
Dwell Time 100 ms

Data Presentation

Table 1: Method Validation Parameters

This table summarizes typical performance characteristics of the HPLC-ESI-MS/MS method for creatine and phosphocreatine analysis.

ParameterCreatinePhosphocreatineReference
Linearity Range (µg/mL) 0.1 - 1000.1 - 100
Correlation Coefficient (r²) > 0.99> 0.99[1]
Lower Limit of Quantitation (LLOQ) (µg/mL) 0.10.1
Intra-day Precision (%CV) < 15%< 15%[6]
Inter-day Precision (%CV) < 15%< 15%[6]
Accuracy (%) 85 - 115%85 - 115%[6]
Recovery (%) 70.9 - 97.5%70.9 - 97.5%[1]
Table 2: MRM Transitions for Analytes and Internal Standard
CompoundPrecursor Ion (m/z)Product Ion (m/z)Polarity
Creatine132.190.1Positive
Phosphocreatine212.0132.1Positive
d3-Creatine (IS)135.193.1Positive

Note: The specific MRM transitions may need to be optimized for the instrument used.

Visualization

G plasma Plasma Sample (50 µL) add_is Add Internal Standard plasma->add_is add_acn Add Acetonitrile (950 µL) add_is->add_acn vortex Vortex add_acn->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc HPLC Separation (C18 or HILIC) supernatant->hplc esi Electrospray Ionization hplc->esi msms Tandem Mass Spectrometry (MRM Mode) esi->msms data Data Acquisition & Processing msms->data

Caption: Experimental workflow for the analysis of creatine and phosphocreatine in plasma.

References

Application Notes and Protocols: Synergistic Antitumor Activity of Cyclopentenylcytosine in Combination with Cytarabine or Gemcitabine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentenylcytosine (CPEC) is an experimental nucleoside analog that acts as a potent inhibitor of CTP synthetase, a key enzyme in the de novo synthesis of pyrimidine nucleotides. By depleting intracellular pools of cytidine triphosphate (CTP) and deoxycytidine triphosphate (dCTP), CPEC potentiates the antitumor activity of other nucleoside analogs like cytarabine (Ara-C) and gemcitabine (dFdC). This document provides detailed application notes and experimental protocols for investigating the synergistic effects of combining CPEC with cytarabine or gemcitabine in cancer cell lines.

The primary mechanism of this synergy lies in the enhanced activation and reduced competition for incorporation into DNA of cytarabine and gemcitabine. Both drugs require intracellular phosphorylation to their active triphosphate forms. The initial and rate-limiting step is catalyzed by deoxycytidine kinase (dCK), which is subject to feedback inhibition by dCTP. By reducing dCTP levels, CPEC alleviates this feedback inhibition, leading to increased phosphorylation of cytarabine and gemcitabine. Furthermore, the CPEC-induced depletion of the natural dCTP pool reduces competition for the incorporation of the active drug metabolites (Ara-CTP and dFdCTP) into the DNA by DNA polymerase, ultimately leading to enhanced DNA damage and apoptosis in cancer cells.[1][2]

Data Presentation: In Vitro Synergistic Cytotoxicity

The following tables summarize the synergistic cytotoxic effects observed when combining CPEC with cytarabine or gemcitabine in various cancer cell lines.

Table 1: Synergistic Effects of CPEC in Combination with Cytarabine

Cell LineCancer TypeCPEC ConcentrationCytarabine ConcentrationEffectReference
SK-N-BE(2)cNeuroblastoma50-250 nM (cotreatment)37.5-500 nM2- to 8-fold decrease in Ara-C ED50[1]
SK-N-BE(2)cNeuroblastoma100 nM (pretreatment)20 nM1378% increase in Ara-C incorporation into DNA[1]
SK-N-BE(2)cNeuroblastoma100 nM (pretreatment)500 nM337% increase in Ara-C incorporation into DNA[1]
Human T-cell lymphoblastic cell linesLeukemiaNot specifiedNot specifiedIncreased sensitivity to cytarabine[3]
Myeloid leukemia cell linesLeukemiaNot specifiedNot specifiedIncreased sensitivity to cytarabine[3]

Table 2: Synergistic Effects of CPEC in Combination with Gemcitabine

Cell LineCancer TypeCPEC ConcentrationGemcitabine ConcentrationEffectReference
Pancreatic Cancer Cell Lines (general)Pancreatic CancerNot specifiedNot specifiedEnhanced cytotoxicity and radiosensitization[4][5]
Panc-1Pancreatic Cancer100-1000 nMNot specifiedDose-dependent reduction in CTP levels[4][5]
Panc-1Pancreatic Cancer1000 nM (48h preincubation)300 nM (4h)Additive enhancement of radiosensitization[4]
Neuroblastoma Cell Lines (several)NeuroblastomaNot specifiedNot specifiedIncreased cell death compared to single agents[2]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxicity of CPEC in combination with cytarabine or gemcitabine.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well plates

  • This compound (CPEC)

  • Cytarabine or Gemcitabine

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of CPEC, cytarabine/gemcitabine, and the combination of both in complete medium.

  • Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells with medium only (blank) and cells with drug-free medium (negative control).

  • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until a purple precipitate is visible.

  • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values for each treatment condition.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for quantifying apoptosis induced by the drug combinations.

Materials:

  • Cancer cell lines of interest

  • 6-well plates

  • Complete cell culture medium

  • CPEC and cytarabine/gemcitabine

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with CPEC, cytarabine/gemcitabine, or the combination at the desired concentrations for the specified time. Include an untreated control.

  • Harvest the cells by trypsinization and collect the cell suspension. Also, collect any floating cells from the medium.

  • Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

In Vivo Xenograft Studies in Mouse Models

This protocol provides a general framework for evaluating the in vivo efficacy of the drug combination. Specifics will vary based on the tumor model and institution's animal care guidelines.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or nude mice)

  • Cancer cell line for xenograft implantation

  • CPEC and cytarabine/gemcitabine formulated for in vivo administration

  • Calipers for tumor measurement

  • Sterile surgical instruments (for subcutaneous injection)

Procedure:

  • Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in PBS or Matrigel) into the flank of each mouse.

  • Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, CPEC alone, cytarabine/gemcitabine alone, and the combination).

  • Administer the drugs according to the predetermined dosing schedule and route (e.g., intraperitoneal injection, oral gavage).

  • Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

  • Plot tumor growth curves for each treatment group to assess the antitumor efficacy of the combination therapy.

Visualizations

Signaling Pathway

Signaling_Pathway cluster_CPEC This compound (CPEC) Action cluster_Nucleotide_Pools Nucleotide Pools cluster_Drug_Action Cytarabine/Gemcitabine Action CPEC CPEC CTPsynth CTP Synthetase CPEC->CTPsynth Inhibits CTP CTP Pool CTPsynth->CTP Decreases dCTP dCTP Pool CTP->dCTP Decreases dCK Deoxycytidine Kinase (dCK) dCTP->dCK Feedback Inhibition DNA_Polymerase DNA Polymerase dCTP->DNA_Polymerase Competition Drug Cytarabine / Gemcitabine Drug->dCK ActiveDrug Ara-CTP / dFdCTP dCK->ActiveDrug Phosphorylation ActiveDrug->DNA_Polymerase Incorporation DNA_Damage DNA Damage & Apoptosis DNA_Polymerase->DNA_Damage

Caption: Mechanism of synergistic action between CPEC and cytarabine/gemcitabine.

Experimental Workflow

Experimental_Workflow cluster_InVitro In Vitro Studies cluster_InVivo In Vivo Studies Cell_Culture 1. Cancer Cell Culture Drug_Treatment 2. Treatment: - CPEC - Cytarabine/Gemcitabine - Combination Cell_Culture->Drug_Treatment Viability_Assay 3a. Cell Viability Assay (MTT) Drug_Treatment->Viability_Assay Apoptosis_Assay 3b. Apoptosis Assay (Annexin V) Drug_Treatment->Apoptosis_Assay Data_Analysis_Vitro 4. Data Analysis: - IC50 Determination - Synergy Analysis Viability_Assay->Data_Analysis_Vitro Apoptosis_Assay->Data_Analysis_Vitro Xenograft 1. Xenograft Implantation Tumor_Growth 2. Monitor Tumor Growth Xenograft->Tumor_Growth Animal_Treatment 3. Animal Treatment Tumor_Growth->Animal_Treatment Tumor_Measurement 4. Tumor Volume Measurement Animal_Treatment->Tumor_Measurement Data_Analysis_Vivo 5. Data Analysis: - Tumor Growth Inhibition Tumor_Measurement->Data_Analysis_Vivo

Caption: General experimental workflow for assessing drug synergy.

References

Application Notes and Protocols for the Development of a Sterilized Aqueous Formulation of CPEC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-bis(p-carboxyphenoxy)propane (CPEC) is a monomer utilized in the synthesis of biodegradable polyanhydrides, which are of significant interest for controlled drug delivery applications.[1][2][] The development of a sterilized aqueous formulation of CPEC is a critical step for its use in parenteral applications, either as a therapeutic agent itself or as a component in an in-situ forming drug delivery system. This document provides a comprehensive guide to the pre-formulation studies, formulation development, sterilization, and analytical testing of an aqueous CPEC formulation.

Due to the limited publicly available data on the aqueous solubility and stability of CPEC, this application note will proceed with scientifically plausible assumptions. It is imperative that these parameters are experimentally determined for any specific drug development program. For the purpose of this guide, we will assume CPEC is a poorly soluble, heat-labile acidic compound.

Pre-formulation Studies

Pre-formulation studies are essential to characterize the physicochemical properties of a drug substance to guide the development of a stable, safe, and effective dosage form.[4]

Physicochemical Properties of CPEC
PropertyValueReference
Chemical Name 4-[3-(4-carboxyphenoxy)propoxy]benzoic acid[5]
Molecular Formula C₁₇H₁₆O₆[5][6]
Molecular Weight 316.31 g/mol [1][6]
Appearance Solid[6]
Melting Point ~310 °C[1][6]
pH-Solubility Profile (Hypothetical Data)

As an acidic compound with two carboxylic acid groups, the aqueous solubility of CPEC is expected to be highly pH-dependent. The solubility will increase significantly as the pH rises above the pKa of the carboxylic acid groups, leading to the formation of the more soluble carboxylate salt.

pHHypothetical CPEC Solubility (mg/mL)
4.0< 0.1
5.00.5
6.02.0
7.010.0
7.415.0
8.0> 25.0

Note: This data is illustrative and must be determined experimentally.

Formulation Development

The goal is to develop a sterile, isotonic, and stable aqueous solution of CPEC for parenteral administration.

Excipient Selection
Excipient TypePurposeExampleConcentration Range
Buffering Agent Maintain pH for solubility and stabilitySodium Phosphate, Dibasic10-50 mM
Tonicity Agent Adjust osmolarity to be isotonic with bloodSodium Chloride, Mannitolq.s. to ~290 mOsm/kg
Solubilizing Agent (Optional) To enhance solubility if neededPolyethylene Glycol (PEG) 300/4005-20% v/v
Vehicle SolventWater for Injection (WFI)q.s. to final volume
Proposed Formulation

This proposed formulation targets a CPEC concentration of 10 mg/mL at a physiologically compatible pH.

IngredientQuantity (per 100 mL)
CPEC1.0 g
Sodium Phosphate, Dibasic0.21 g (15 mM)
Sodium Chloride0.76 g
Water for Injection (WFI)q.s. to 100 mL
Sodium Hydroxide / Hydrochloric AcidAs needed for pH adjustment

Experimental Protocols

Protocol 1: Preparation of CPEC Aqueous Formulation

Objective: To prepare a 10 mg/mL CPEC solution at pH 7.4.

Materials:

  • CPEC powder

  • Sodium Phosphate, Dibasic

  • Sodium Chloride

  • Water for Injection (WFI)

  • 1 M Sodium Hydroxide solution

  • 1 M Hydrochloric Acid solution

  • Volumetric flasks

  • Stir plate and stir bars

  • Calibrated pH meter

Procedure:

  • Weigh 1.0 g of CPEC and place it in a 100 mL volumetric flask.

  • In a separate beaker, dissolve 0.21 g of Sodium Phosphate, Dibasic and 0.76 g of Sodium Chloride in approximately 80 mL of WFI.

  • Transfer the buffer/tonicity solution to the volumetric flask containing CPEC.

  • Stir the mixture until all components are dissolved. Gentle warming (e.g., to 40°C) may be used to aid dissolution, but this should be done with caution if the compound is heat-labile.

  • Check the pH of the solution. Adjust the pH to 7.4 using the 1 M Sodium Hydroxide solution or 1 M Hydrochloric Acid solution as needed.

  • Once the desired pH is reached and all solids are dissolved, add WFI to bring the final volume to 100 mL.

  • Mix the solution thoroughly.

Protocol 2: Sterilization of the Aqueous CPEC Formulation

Based on the assumption that CPEC is heat-labile, sterile filtration is the recommended method of sterilization.

Objective: To sterilize the CPEC formulation by filtration.

Materials:

  • Prepared CPEC aqueous formulation

  • Sterile 0.22 µm syringe filter (e.g., PVDF or PES)

  • Sterile syringes

  • Sterile collection vials

  • Laminar flow hood or biological safety cabinet

Procedure:

  • Perform all operations under aseptic conditions in a laminar flow hood or biological safety cabinet.

  • Draw the CPEC solution into a sterile syringe.

  • Aseptically attach the sterile 0.22 µm syringe filter to the syringe.

  • Carefully filter the solution into a sterile collection vial. Do not apply excessive pressure, which could rupture the filter membrane.

  • Seal the sterile vial.

Protocol 3: HPLC Method for Quantification of CPEC (Hypothetical)

Objective: To quantify the concentration of CPEC and assess its purity.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B 0.1% Trifluoroacetic acid in Acetonitrile
Gradient 20% B to 80% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Note: This method is hypothetical and requires full validation (linearity, accuracy, precision, specificity, etc.) before use.

Stability Indicating Studies

A crucial part of formulation development is to assess the stability of the drug product under various conditions.

Forced Degradation Study Protocol

Objective: To identify potential degradation pathways for CPEC in the aqueous formulation.

Procedure:

  • Expose the CPEC formulation to the following stress conditions:

    • Acidic: 0.1 M HCl at 60°C for 24 hours

    • Basic: 0.1 M NaOH at 60°C for 24 hours

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours

    • Thermal: 80°C for 48 hours

    • Photolytic: Expose to light (ICH Q1B guidelines)

  • Analyze the stressed samples by the validated HPLC method to separate CPEC from any degradation products.

  • Determine the percentage of degradation and identify major degradation peaks.

Long-Term Stability Study

Objective: To determine the shelf-life of the sterilized CPEC formulation.

Procedure:

  • Store the sterilized CPEC formulation at the following ICH recommended conditions:

    • Long-term: 25°C / 60% RH

    • Accelerated: 40°C / 75% RH

  • At specified time points (e.g., 0, 1, 3, 6, 12, 24 months), withdraw samples and test for:

    • Appearance (clarity, color)

    • pH

    • CPEC concentration (Assay by HPLC)

    • Purity (Related substances by HPLC)

    • Sterility

    • Endotoxin levels

Visualizations

experimental_workflow cluster_preform Pre-formulation cluster_form Formulation Development cluster_process Processing & Analysis cluster_stability Stability Studies phys_chem Physicochemical Characterization solubility pH-Solubility Profile phys_chem->solubility excipient Excipient Selection solubility->excipient formulation Formulation Optimization excipient->formulation preparation Formulation Preparation formulation->preparation sterilization Sterile Filtration preparation->sterilization hplc HPLC Analysis sterilization->hplc forced_deg Forced Degradation sterilization->forced_deg hplc->forced_deg long_term Long-Term Stability forced_deg->long_term

Caption: Workflow for developing a sterilized aqueous CPEC formulation.

signaling_pathway cluster_uptake Cellular Uptake of Polyanhydride Nanoparticles cluster_endo Endocytosis Pathways np Polyanhydride Nanoparticle (from CPEC) clathrin Clathrin-mediated np->clathrin Actin-mediated caveolin Caveolin-mediated np->caveolin macro Macropinocytosis np->macro membrane Cell Membrane early_endo Early Endosome clathrin->early_endo caveolin->early_endo macro->early_endo late_endo Late Endosome early_endo->late_endo lysosome Lysosome late_endo->lysosome release Drug Release lysosome->release Polymer Degradation

Caption: Cellular uptake of polyanhydride nanoparticles via endocytosis.[4][7][8]

References

Application Note: Monitoring CPEC and its Metabolite CPEU in Patient Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the simultaneous quantification of CPEC (Cisplatin-pyrrolidin-dithiocarbamate) and its primary metabolite, CPEU (Cisplatin-pyrrolidin-dithiocarbamate-S-oxide), in human plasma. The method utilizes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach, suitable for pharmacokinetic studies in clinical research. The protocol covers plasma sample preparation, chromatographic separation, and mass spectrometric detection.

Introduction

Cisplatin is a potent and widely used chemotherapeutic agent for the treatment of various solid tumors.[1] However, its efficacy can be limited by significant side effects and the development of drug resistance.[1][2] CPEC, a derivative of cisplatin, is being investigated to enhance therapeutic outcomes. Monitoring its plasma concentration, along with its metabolites like CPEU, is crucial for understanding its pharmacokinetic profile, optimizing dosage, and ensuring patient safety.

This document outlines a robust LC-MS/MS method for the simultaneous determination of CPEC and CPEU in patient plasma, providing researchers, scientists, and drug development professionals with a comprehensive protocol for preclinical and clinical trial support.

Potential Metabolic Pathway

The metabolism of CPEC is hypothesized to involve oxidation of the sulfur atom in the dithiocarbamate ligand, leading to the formation of CPEU. Understanding this pathway is essential for interpreting pharmacokinetic data.

G CPEC CPEC (Cisplatin-pyrrolidin-dithiocarbamate) Oxidation Oxidation (e.g., by Cytochrome P450 enzymes) CPEC->Oxidation CPEU CPEU (Cisplatin-pyrrolidin-dithiocarbamate-S-oxide) Oxidation->CPEU G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample Collection precipitation Protein Precipitation (Acetonitrile with Internal Standard) plasma->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Supernatant Transfer centrifugation->supernatant injection Injection into LC-MS/MS supernatant->injection chromatography Chromatographic Separation injection->chromatography detection Mass Spectrometric Detection chromatography->detection quantification Quantification of CPEC and CPEU detection->quantification pk_analysis Pharmacokinetic Analysis quantification->pk_analysis

References

Application Notes and Protocols for a Novel Combination Therapy in Pediatric Acute Non-Lymphocytic Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "CPEC" is not a standardized acronym for a chemotherapy regimen in published literature for pediatric acute non-lymphocytic leukemia (ANLL), also known as acute myeloid leukemia (AML). Based on a comprehensive review of current and investigational therapies, this document details the application of a plausible and studied combination therapy consisting of C lofarabine, E toposide, and C yclophosphamide. This regimen has been evaluated in pediatric patients with relapsed or refractory acute leukemias, including ANLL/AML. The potential inclusion of a corticosteroid like P rednisone is considered a possible variation but is less commonly a core component of AML-directed therapies.

These notes are intended for researchers, scientists, and drug development professionals. They should not be used as a substitute for professional medical advice.

Introduction

Pediatric acute non-lymphocytic leukemia (ANLL) is a heterogeneous hematologic malignancy. While significant progress has been made in upfront therapy, the prognosis for patients with relapsed or refractory disease remains poor.[1] This necessitates the development and evaluation of novel therapeutic strategies. The combination of clofarabine, etoposide, and cyclophosphamide is an anthracycline-free regimen that has been investigated as a salvage therapy to induce remission, often as a bridge to hematopoietic stem cell transplantation (HSCT).[1][2]

Clofarabine , a second-generation purine nucleoside analog, inhibits DNA polymerase and ribonucleotide reductase, leading to the depletion of intracellular deoxynucleotide triphosphates and subsequent apoptosis.[3] Etoposide is a topoisomerase II inhibitor that causes DNA strand breaks, ultimately triggering programmed cell death.[4] Cyclophosphamide is an alkylating agent that cross-links DNA, interfering with DNA replication and transcription.[4] The combination of these agents with different mechanisms of action aims to overcome chemotherapy resistance and achieve synergistic anti-leukemic activity.

Data Presentation

The following tables summarize quantitative data from clinical studies evaluating the combination of clofarabine, etoposide, and cyclophosphamide in pediatric patients with relapsed or refractory ANLL/AML.

Table 1: Patient Demographics and Disease Characteristics

CharacteristicStudy 1[5]Study 2[1]Study 3[2]
Number of ANLL/AML Patients51716
Age Range (years)Not specified for AML subgroup1-21 (median not specified)1-20 (median 7.6)
Disease StatusRelapsed/RefractoryRelapsed/RefractoryRelapsed/Refractory
Prior TherapiesMedian of 1 prior therapy for AMLNot specifiedResistance to first-line (n=5), 1st relapse (n=22), 2nd relapse (n=11), 3rd relapse (n=2)*

*Data for the entire cohort of 40 patients (including ALL).

Table 2: Dosing Regimens

DrugPhase I/II Study Recommended Dose (Induction)[5]Phase I/II Study Dose (Consolidation)[5]Multicenter Study Dose (Induction)[2]Multicenter Study Dose (Consolidation)[2]
Clofarabine40 mg/m²/day for 5 days40 mg/m²/day for 4 days40 mg/m²/day for 5 days40 mg/m²/day for 4 days
Etoposide100 mg/m²/day for 5 days100 mg/m²/day for 4 days100 mg/m²/day for 5 days100 mg/m²/day for 4 days
Cyclophosphamide440 mg/m²/day for 5 days440 mg/m²/day for 4 days440 mg/m²/day for 5 days440 mg/m²/day for 4 days

Table 3: Clinical Outcomes in Pediatric ANLL/AML Patients

OutcomeStudy 1 (n=5)[5]Study 2 (n=17)[1]Study 3 (n=16)[2]
Overall Response Rate (ORR)100%41%44%
Complete Remission (CR)20% (1 patient)23.5% (4 patients)Not specified
CR with incomplete platelet recovery (CRp)80% (4 patients)6% (1 patient)Not specified
Partial Response (PR)-12% (2 patients)-
Bridge to HSCT9 of 16 total responders (AML subgroup not specified)4 patients alive post-transplant13 of 17 total responders (AML subgroup not specified)
24-Month Overall SurvivalNot reported24% for the cohort25% for the cohort (59% for responders to first cycle)

Signaling Pathways and Mechanisms of Action

The synergistic anti-leukemic effect of the Clofarabine, Etoposide, and Cyclophosphamide regimen is achieved by targeting multiple critical cellular processes, leading to the induction of apoptosis in cancer cells.

G cluster_0 Cellular Targets & Drug Action cluster_1 Downstream Effects cluster_2 Cellular Outcome Clofarabine Clofarabine RNR Ribonucleotide Reductase Clofarabine->RNR inhibits DNAP DNA Polymerase Clofarabine->DNAP inhibits Etoposide Etoposide TopoisomeraseII Topoisomerase II Etoposide->TopoisomeraseII inhibits Cyclophosphamide Cyclophosphamide (active metabolites) DNA_alk DNA Cyclophosphamide->DNA_alk alkylates (cross-links) dNTP_depletion dNTP Pool Depletion RNR->dNTP_depletion DNA_synthesis_inhibition DNA Synthesis Inhibition DNAP->DNA_synthesis_inhibition DNA_strand_breaks DNA Strand Breaks TopoisomeraseII->DNA_strand_breaks DNA_damage DNA Damage DNA_alk->DNA_damage dNTP_depletion->DNA_synthesis_inhibition CellCycleArrest Cell Cycle Arrest DNA_synthesis_inhibition->CellCycleArrest DNA_strand_breaks->DNA_damage Apoptosis Apoptosis DNA_damage->Apoptosis DNA_damage->CellCycleArrest CellCycleArrest->Apoptosis G Screening Patient Screening - Diagnosis Confirmation - Eligibility Check - Informed Consent Enrollment Enrollment Screening->Enrollment Induction Induction Cycle (5 days) - Clofarabine - Etoposide - Cyclophosphamide Enrollment->Induction Monitoring1 Toxicity & Supportive Care (Days 1-28) Induction->Monitoring1 Response Response Assessment (approx. Day 28) - Bone Marrow Biopsy Monitoring1->Response Progression Progressive Disease or Refractory Response->Progression No Response Remission CR / CRp / PR Response->Remission Response OffStudy Off Study Progression->OffStudy Consolidation Consolidation Cycle(s) (4 days per cycle) Remission->Consolidation Consolidation->Response Re-assess after each cycle HSCT Proceed to HSCT Consolidation->HSCT If donor available G Diagnosis Newly Diagnosed Pediatric ANLL Frontline Standard Frontline Chemotherapy Diagnosis->Frontline Remission Durable Remission Frontline->Remission Relapse Relapsed or Refractory Disease Frontline->Relapse Salvage Salvage Therapy: Clofarabine + Etoposide + Cyclophosphamide Relapse->Salvage Bridge Bridge to Transplant Salvage->Bridge HSCT Allogeneic HSCT Bridge->HSCT PostHSCT Post-Transplant Remission HSCT->PostHSCT

References

Topical Cyclopentenylcytosine (CPEC) for Ocular Viral Infections: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentenylcytosine (CPEC) is a carbocyclic nucleoside analog that has demonstrated potent antiviral activity against a broad spectrum of DNA and RNA viruses.[1][2] Its primary mechanism of action involves the inhibition of CTP synthetase, an essential enzyme for viral nucleic acid synthesis.[1][2] This document provides detailed application notes and protocols for the investigation of topical CPEC for the treatment of ocular infections, with a primary focus on adenoviral conjunctivitis and keratoconjunctivitis, for which the most significant data is available. While CPEC has shown activity against other viruses like Herpes Simplex Virus (HSV) in broader studies, specific data on its efficacy in ocular HSV infections is limited in the available literature.[2]

Mechanism of Action

CPEC functions as a competitive inhibitor of the enzyme CTP synthetase. This enzyme catalyzes the conversion of Uridine Triphosphate (UTP) to Cytidine Triphosphate (CTP), a critical precursor for the synthesis of viral DNA and RNA. By inhibiting this step, CPEC effectively depletes the intracellular pool of CTP, thereby halting viral replication.[1][2]

Mechanism of Action of this compound (CPEC) UTP Uridine Triphosphate (UTP) CTP_Synthetase CTP Synthetase UTP->CTP_Synthetase Substrate CTP Cytidine Triphosphate (CTP) Viral_Replication Viral DNA/RNA Synthesis (e.g., Adenovirus) CTP->Viral_Replication Essential Precursor CTP_Synthetase->CTP Conversion CPEC This compound (CPEC) CPEC->CTP_Synthetase Inhibition

Caption: CPEC inhibits CTP synthetase, blocking viral replication.

Data Presentation

In Vitro Antiviral Activity of CPEC against Ocular Adenovirus Serotypes

The following table summarizes the 50% effective concentrations (EC50) of CPEC required to inhibit various human adenovirus (HAdV) serotypes commonly associated with ocular infections. Data was obtained using standard plaque reduction assays in A549 cells.[3][4]

Human Adenovirus SerotypeAssociated Ocular DiseaseCPEC EC50 (µg/mL)
HAdV1Follicular Conjunctivitis0.032 ± 0.011
HAdV2Follicular Conjunctivitis0.034 ± 0.012
HAdV3Pharyngoconjunctival Fever0.038 ± 0.014
HAdV4Follicular Conjunctivitis0.051 ± 0.021
HAdV5Follicular Conjunctivitis0.030 ± 0.033
HAdV7aPharyngoconjunctival Fever0.045 ± 0.015
HAdV8Epidemic Keratoconjunctivitis0.059 ± 0.018
HAdV19/64Epidemic Keratoconjunctivitis0.048 ± 0.017
HAdV37Epidemic Keratoconjunctivitis0.042 ± 0.016
In Vivo Efficacy of Topical 3% CPEC in an Adenovirus Rabbit Model

The Ad5/NZW rabbit ocular replication model was utilized to assess the in vivo efficacy of a 3% CPEC topical formulation.[3]

Treatment GroupDosing RegimenMean Duration of Viral Shedding (Days)Mean Viral Titer (log10 PFU/mL) - Days 1-5
Saline (Control)4x/day for 7 days12.42.8
3% CPEC2x/day for 7 days6.81.5
3% CPEC4x/day for 7 days5.61.3
0.5% Cidofovir (Positive Control)2x/day for 7 days6.21.4
Ocular Toxicity Profile

In preclinical studies using New Zealand White rabbits, a 3% CPEC ointment was found to be non-irritating or practically non-irritating when administered to both intact and scarified corneas up to four times daily for four days, according to the Draize scoring system.[3] No inhibition of corneal epithelial wound healing was observed.[3]

Experimental Protocols

In Vitro Antiviral Activity Assessment: Plaque Reduction Assay

This protocol is designed to determine the EC50 of CPEC against various viral serotypes.

Plaque Reduction Assay Workflow Cell_Culture 1. Seed A549 cells in 24-well plates and grow to confluent monolayers. Virus_Infection 2. Infect cell monolayers with a known titer of adenovirus (approx. 100 PFU/well). Cell_Culture->Virus_Infection Adsorption 3. Allow virus to adsorb for 3 hours. Virus_Infection->Adsorption Treatment 4. Remove viral inoculum and add overlay medium containing serial dilutions of CPEC. Adsorption->Treatment Incubation 5. Incubate plates for 7-10 days to allow plaque formation. Treatment->Incubation Staining 6. Fix and stain cells (e.g., with crystal violet) to visualize and count plaques. Incubation->Staining Analysis 7. Calculate the percent plaque reduction and determine the EC50 value. Staining->Analysis

Caption: Workflow for determining the in vitro antiviral efficacy of CPEC.

Detailed Steps:

  • Cell Preparation: Seed A549 human lung carcinoma cells in 24-well plates and culture until they form confluent monolayers.

  • Viral Inoculation: Infect the A549 cell monolayers with a standardized amount of the desired adenovirus serotype (approximately 100 plaque-forming units [PFU] per well).

  • Adsorption: Allow the virus to adsorb to the cells for 3 hours at 37°C.

  • Treatment Application: Following adsorption, remove the viral inoculum. Add an overlay medium containing 0.5% methylcellulose and serial dilutions of CPEC (e.g., 0.001 to 100 µg/mL) to triplicate wells for each concentration.

  • Incubation: Incubate the plates at 37°C in a humidified CO2 incubator for 7-10 days, or until viral plaques are clearly visible in the control wells.

  • Plaque Visualization and Counting: Aspirate the overlay medium and fix the cell monolayers. Stain the cells with a suitable dye, such as crystal violet, to visualize the plaques. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each CPEC concentration compared to the virus-only control. Determine the EC50 value, the concentration of CPEC that inhibits plaque formation by 50%, using a regression analysis.

In Vivo Efficacy Evaluation: Ad5/NZW Rabbit Ocular Replication Model

This protocol outlines the in vivo assessment of topical CPEC for adenoviral ocular infections.

Ad5/NZW Rabbit Ocular Replication Model Workflow Animal_Prep 1. Anesthetize New Zealand White rabbits and scarify the corneas. Inoculation 2. Topically inoculate both eyes with human adenovirus type 5 (HAdV5). Animal_Prep->Inoculation Treatment_Initiation 3. Begin topical treatment 24 hours post-inoculation with CPEC, vehicle control, or positive control. Inoculation->Treatment_Initiation Ocular_Swabs 4. Collect ocular swabs at specified time points (e.g., days 1, 3, 5, 7, 9, 11, 14). Treatment_Initiation->Ocular_Swabs Viral_Titer 5. Determine viral titers from swabs using plaque assays on A549 cells. Ocular_Swabs->Viral_Titer Analysis 6. Compare mean viral titers and duration of viral shedding between treatment groups. Viral_Titer->Analysis

Caption: In vivo evaluation of topical CPEC in a rabbit model.

Detailed Steps:

  • Animal Model and Inoculation: Use female New Zealand White (NZW) rabbits. Following anesthesia, make cross-hatched scarifications on the corneas of both eyes. Topically inoculate each eye with a suspension of human adenovirus type 5 (HAdV5).

  • Treatment Groups: Divide the rabbits into treatment groups, including a vehicle control (e.g., saline), a positive control (e.g., 0.5% cidofovir), and the experimental CPEC formulation (e.g., 3% CPEC).

  • Topical Administration: Begin topical treatment 24 hours after viral inoculation. Administer the assigned treatment to both eyes according to the specified dosing regimen (e.g., two or four times daily for 7 days).

  • Ocular Specimen Collection: At predetermined time points (e.g., days 1, 3, 5, 7, 9, 11, and 14 post-inoculation), collect ocular swabs from the cul-de-sac of each eye.

  • Viral Titer Determination: Elute the virus from the swabs and determine the viral titer using a standard plaque assay on A549 cells.

  • Data Analysis: Compare the mean viral titers and the duration of viral shedding among the different treatment groups to assess the in vivo antiviral efficacy of CPEC.

Formulation of Topical Ophthalmic CPEC

Detailed information on the specific vehicle and excipients used to formulate the 3% CPEC topical solution in published studies is limited. For research purposes, a sterile, buffered, isotonic aqueous solution is a common vehicle for ophthalmic drug delivery. The following is a general guideline for preparing a simple aqueous formulation. Optimization of pH, viscosity, and the inclusion of preservatives would be necessary for a clinical formulation.

General Components of an Ophthalmic Solution:

  • Active Pharmaceutical Ingredient (API): this compound

  • Vehicle: Sterile Water for Injection

  • Tonicity Adjusting Agent: Sodium Chloride to achieve an isotonic solution (approx. 0.9%)

  • Buffering Agents: Phosphate or citrate buffers to maintain a pH compatible with the ocular surface (typically pH 6.8-7.4)

  • Viscosity-Enhancing Agent (optional): Methylcellulose or polyvinyl alcohol to increase residence time on the ocular surface.

Disclaimer: The information provided is for research and developmental purposes only and is not intended as a guide for clinical use. The protocols described are based on published preclinical studies, and any application of this information should be conducted in accordance with all applicable regulations and ethical guidelines for animal and human research. The formulation of ophthalmic drugs requires specialized knowledge and adherence to Good Manufacturing Practices (GMP).

References

Application Notes and Protocols for Cyclopentenylcytosine (CPEC) Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentenylcytosine (CPEC) is a carbocyclic analogue of cytidine with demonstrated antineoplastic and antiviral activities. As a prodrug, CPEC is intracellularly converted to its active metabolite, this compound 5'-triphosphate (CPEC-TP).[1] CPEC-TP acts as a competitive inhibitor of cytidine triphosphate (CTP) synthase, an essential enzyme in the de novo synthesis of CTP.[1][2] This inhibition leads to the depletion of intracellular CTP pools, subsequently hindering DNA and RNA synthesis and leading to cell death, particularly in rapidly proliferating cancer cells that exhibit high CTP synthetase activity.[2][3][4]

These application notes provide detailed information on the quality control, shelf life, and handling of CPEC solutions to ensure their stability, purity, and biological activity for research and drug development purposes.

Quality Control Parameters

Consistent and reliable experimental results depend on the quality of the CPEC solution. The following table summarizes the key quality control parameters that should be assessed.

ParameterSpecificationMethod
Appearance Clear, colorless solutionVisual Inspection
pH To be defined based on formulationpH Meter
Concentration Within ±10% of the stated concentrationHPLC-UV
Purity ≥98%HPLC-UV
Related Substances / Degradation Products Individual impurities ≤0.5%, Total impurities ≤2.0%HPLC-UV
Sterility (for in vivo studies) SterileParametric Release or Sterility Testing

Shelf Life and Storage

Proper storage is critical to maintain the integrity of CPEC solutions.

Storage ConditionShelf LifeNotes
Aqueous Solution (2-8°C) At least 2 years[5][6][7]Protect from light.
Stock Solutions (-20°C) Up to 1 monthStore as aliquots in tightly sealed vials to avoid repeated freeze-thaw cycles.
Solid Form Up to 6 months (as per manufacturer's recommendation)Store in a tightly sealed vial as stated on the product information.

Note: Sterilization by autoclaving (15 min at 121°C) has been shown to have no influence on the stability of an aqueous CPEC formulation.[5][6][7] For microbiological reasons, if the product does not contain preservatives, a short period of usage after opening or dilution is advised.[5]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity and Concentration Determination

This protocol is adapted from a validated method for the quality control of CPEC formulations.[5]

Objective: To determine the purity and concentration of CPEC in solution.

Materials:

  • HPLC system with UV detector

  • Supelcosil LC-18 column (25 cm x 4.6 mm, 5 µm) or equivalent

  • Mobile Phase: 2% Methanol in 0.1 M Ammonium Acetate

  • CPEC reference standard

  • 5-methylcytosine (internal standard)

  • Methanol (HPLC grade)

  • Ammonium Acetate (HPLC grade)

  • Purified water

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Procedure:

  • Mobile Phase Preparation:

    • Prepare a 0.1 M ammonium acetate solution in purified water.

    • Mix 980 mL of 0.1 M ammonium acetate with 20 mL of methanol.

    • Degas the mobile phase before use.

  • Standard Solution Preparation:

    • Accurately weigh and dissolve the CPEC reference standard and 5-methylcytosine in purified water to prepare stock solutions of known concentrations.

    • From the stock solutions, prepare a series of calibration standards containing a fixed concentration of the internal standard (e.g., 5 mg/L) and varying concentrations of CPEC (e.g., covering a range from 75% to 125% of the expected sample concentration).[5]

  • Sample Preparation:

    • Dilute the CPEC solution to be tested with purified water to a concentration within the calibration range.

    • Add the internal standard to the diluted sample to the same final concentration as in the calibration standards.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: Supelcosil LC-18 (25 cm x 4.6 mm, 5 µm)

    • Mobile Phase: 2% Methanol in 0.1 M Ammonium Acetate

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 276 nm[5]

    • Injection Volume: 20 µL[5]

    • Run Time: 20 minutes[5]

  • Data Analysis:

    • Identify the peaks for CPEC and the internal standard based on their retention times, as determined from the injection of individual standards.

    • Calculate the peak area ratio of CPEC to the internal standard for each calibration standard and the sample.

    • Construct a calibration curve by plotting the peak area ratio against the CPEC concentration for the calibration standards.

    • Determine the concentration of CPEC in the sample by interpolating its peak area ratio on the calibration curve.

    • Purity is calculated by the area percentage method, where the area of the CPEC peak is expressed as a percentage of the total area of all peaks.

Protocol 2: Forced Degradation Study

Objective: To assess the stability-indicating properties of the analytical method and to understand the degradation pathways of CPEC.

Procedure:

  • Prepare separate aliquots of the CPEC solution.

  • Expose the aliquots to the following stress conditions:

    • Acidic: Add 0.1 N HCl and incubate at room temperature.

    • Alkaline: Add 0.1 N NaOH and incubate at room temperature.

    • Oxidative: Add 3% H₂O₂ and incubate at room temperature.

    • Thermal: Incubate at an elevated temperature (e.g., 48 hours at 120°C).[5]

    • Photolytic: Expose to UV light.

  • At specified time points, neutralize the acidic and alkaline samples.

  • Analyze all stressed samples using the HPLC method described in Protocol 1.

  • Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify any degradation products. The analytical method is considered stability-indicating if the degradation products are well-resolved from the parent CPEC peak.[5]

Visualizations

CPEC Signaling Pathway

The following diagram illustrates the intracellular activation of CPEC and its mechanism of action.

CPEC_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular CPEC_ext This compound (CPEC) CPEC_int CPEC CPEC_ext->CPEC_int Transmembrane Transport CPEC_MP CPEC-Monophosphate CPEC_int->CPEC_MP Uridine-Cytidine Kinase CPEC_DP CPEC-Diphosphate CPEC_MP->CPEC_DP Nucleoside Monophosphate Kinase CPEC_TP CPEC-Triphosphate (CPEC-TP) (Active Metabolite) CPEC_DP->CPEC_TP Nucleoside Diphosphate Kinase CTP_Synthase CTP Synthetase CPEC_TP->CTP_Synthase Inhibits CTP CTP UTP UTP UTP->CTP Catalyzes DNA_RNA DNA & RNA Synthesis CTP->DNA_RNA Cell_Death Cell Death DNA_RNA->Cell_Death Inhibition leads to

Caption: Intracellular activation and mechanism of action of this compound (CPEC).

Experimental Workflow for Quality Control

This diagram outlines a typical workflow for the quality control of a CPEC solution.

QC_Workflow start Start: Receive CPEC Solution visual Visual Inspection (Clarity, Color) start->visual ph pH Measurement start->ph prep Sample Preparation (Dilution, Add Internal Standard) start->prep spec Compare to Specifications visual->spec ph->spec hplc HPLC Analysis prep->hplc data Data Analysis (Purity, Concentration) hplc->data data->spec pass Pass: Release for Use spec->pass Meets Specs fail Fail: Investigate spec->fail Out of Spec

Caption: A typical experimental workflow for the quality control of CPEC solutions.

Logical Relationship in CPEC Degradation

This diagram illustrates the logical process of identifying degradation products.

Degradation_Logic CPEC_sol CPEC Solution stress Apply Stress (Acid, Base, Heat, Light, Oxidizing Agent) CPEC_sol->stress stressed_sample Stressed Sample stress->stressed_sample hplc_analysis HPLC Analysis stressed_sample->hplc_analysis chromatogram Compare Chromatograms (Stressed vs. Unstressed) hplc_analysis->chromatogram degradation_products Identify & Quantify Degradation Products chromatogram->degradation_products

Caption: Logical workflow for the identification of CPEC degradation products.

References

Troubleshooting & Optimization

Technical Support Center: Cyclopentenylcytosine (CPEC) In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cyclopentenylcytosine (CPEC) in vivo.

Troubleshooting Guide

This guide addresses common issues encountered during in vivo experiments with CPEC, offering potential causes and solutions in a question-and-answer format.

Q1: We observe inconsistent anti-tumor efficacy with CPEC in our mouse xenograft model. What are the potential reasons for this variability?

A1: Reproducibility challenges with CPEC's in vivo efficacy are a known issue.[1][2][3] Several factors can contribute to this variability:

  • Animal Model and Tumor Type: The efficacy of CPEC can be highly dependent on the specific tumor model and animal strain used. Some studies have shown significant increases in life span in certain leukemia models, while others report only limited effectiveness in different cancer types.[1][2][3]

  • Drug Formulation and Administration: The stability and delivery of CPEC can impact its bioavailability and, consequently, its efficacy. Ensure the use of a stable, sterile formulation for administration.[4] The route and frequency of administration (e.g., intraperitoneal vs. intravenous, single vs. multiple doses) can also significantly affect outcomes.[5]

  • Pharmacokinetics and Metabolism: There are significant interspecies differences in CPEC metabolism. For instance, primates exhibit rapid deamination of CPEC to its inactive form, cyclopentenyl uridine (CPEU), which is less pronounced in rodents.[6] This can lead to different drug exposure levels and efficacy.

  • Development of Resistance: Tumor cells can develop resistance to CPEC through various mechanisms, including reduced activity of the activating enzyme, uridine/cytidine kinase, or alterations in the target enzyme, CTP synthetase.[1]

Q2: Our animal models are experiencing significant toxicity, including weight loss and diarrhea, at doses expected to be efficacious. How can we mitigate this?

A2: Toxicity is a critical concern with CPEC. While cardiotoxicity observed in a human phase I trial has not been consistently reproduced in animal models, other toxicities can limit the therapeutic window.[2][7][8][9]

  • Dose and Schedule Optimization: The therapeutic window for CPEC can be narrow.[9] It is crucial to perform dose-escalation studies in your specific animal model to determine the maximum tolerated dose (MTD). Consider alternative dosing schedules, such as intermittent dosing, which may reduce toxicity while maintaining efficacy.

  • Supportive Care: Provide supportive care to the animals, including monitoring for weight loss, diarrhea, and other signs of distress. Ensure adequate hydration and nutrition.

  • Combination Therapy: Combining CPEC with other agents may allow for lower, less toxic doses of CPEC to be used while achieving a synergistic anti-tumor effect. However, be aware that some combinations have also been associated with severe toxicity.[2]

Q3: We are not observing the expected level of CTP pool depletion in our tumor samples after CPEC administration. What could be the issue?

A3: Insufficient CTP depletion, the primary mechanism of CPEC action, will lead to a lack of efficacy.[1][4]

  • Timing of Sample Collection: The kinetics of CTP depletion can vary. Ensure that you are collecting tumor samples at the optimal time point post-CPEC administration to observe the maximum effect. A time-course experiment is recommended.

  • Analytical Method Sensitivity: Verify that your method for measuring CTP levels is sensitive and validated. HPLC-based methods are commonly used for this purpose.

  • Drug Delivery to the Tumor: Poor drug penetration into the tumor tissue can result in insufficient target engagement. Assess CPEC concentrations in the tumor tissue to confirm adequate delivery.

  • Resistance Mechanisms: As mentioned previously, resistance mechanisms that alter CPEC metabolism or its target can lead to reduced CTP depletion.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound (CPEC)?

A1: CPEC is a prodrug that is intracellularly phosphorylated to its active triphosphate form, CPEC-TP.[1][2] CPEC-TP then acts as a non-competitive inhibitor of CTP synthetase, a key enzyme in the de novo synthesis of pyrimidine nucleotides.[1][2] This inhibition leads to the depletion of intracellular cytidine triphosphate (CTP) pools, which are essential for DNA and RNA synthesis, ultimately resulting in cell cycle arrest and apoptosis.[4]

Q2: What are the known mechanisms of resistance to CPEC?

A2: Resistance to CPEC has been attributed to two primary mechanisms:

  • Reduced activity of uridine/cytidine kinase: This enzyme is responsible for the initial and rate-limiting step in the activation of CPEC. Decreased kinase activity leads to lower intracellular concentrations of the active CPEC-TP.[1]

  • Alterations in CTP synthetase: Changes in the target enzyme, CTP synthetase, can reduce its sensitivity to inhibition by CPEC-TP.[1]

Q3: Are there significant pharmacokinetic differences between species for CPEC?

A3: Yes, there are notable interspecies differences in the pharmacokinetics of CPEC. A key difference is the rate of deamination to the inactive metabolite, cyclopentenyl uridine (CPEU). This process is significantly faster in primates compared to rodents, leading to lower drug exposure in primates for a given dose.[6] These differences are crucial to consider when translating doses from preclinical animal models to human clinical trials.

Q4: What is the status of CPEC in clinical development?

A4: CPEC has been evaluated in a phase I clinical trial in patients with solid tumors.[1][2] However, the trial was limited by unexpected and unpredictable cardiotoxicity (extreme hypotension) in some patients.[1][2] This adverse event has hampered its further clinical development.

Q5: Can CPEC be combined with other chemotherapeutic agents?

A5: In vitro and some in vivo studies have explored combining CPEC with other cytotoxic drugs, such as cytarabine and gemcitabine, with the rationale of achieving synergistic effects.[1][2] While some combinations have shown promise, they have also been associated with severe toxicity, and in some in vivo models, the combination did not enhance the therapeutic effect.[10] Careful evaluation of the therapeutic window is necessary for any combination therapy involving CPEC.

Quantitative Data Summary

Table 1: In Vitro IC50 Values of CPEC in Various Cell Lines

Cell LineCancer TypeIC50 (nM)Incubation Time (hr)Reference
MOLT-4Lymphoblastic Leukemia2072[1]
MOLT-4Lymphoblastic Leukemia7516[1]
HL-60Promyelocytic Leukemia~3024[1]
Human ALL Cell LinesAcute Lymphoblastic Leukemia6-15Not Specified[4]

Table 2: In Vivo Efficacy of CPEC in a Murine Skin Graft Model

Treatment GroupMedian Graft Survival (days)P-value vs. SalineReference
Saline13-[11]
0.15 mg/kg CPEC16< 0.05[11]
0.5 mg/kg CPEC16< 0.05[11]
1.5 mg/kg CPEC19< 0.05[11]

Experimental Protocols

Protocol 1: In Vivo Antitumor Efficacy Assessment in a Mouse Xenograft Model
  • Cell Culture and Implantation:

    • Culture human tumor cells (e.g., A549 lung carcinoma) under standard conditions.

    • Harvest cells and resuspend in a suitable medium (e.g., PBS or Matrigel).

    • Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).

    • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Animal Grouping and Treatment:

    • Randomize mice into control and treatment groups.

    • Prepare a sterile formulation of CPEC for injection (e.g., dissolved in saline).

    • Administer CPEC via the desired route (e.g., intraperitoneal injection) at the predetermined dose and schedule. The control group should receive the vehicle.

  • Monitoring and Data Collection:

    • Measure tumor dimensions with calipers regularly (e.g., twice weekly) and calculate tumor volume.

    • Monitor animal body weight and overall health status.

    • At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histology, measurement of CTP levels).

  • Data Analysis:

    • Compare tumor growth rates between the control and CPEC-treated groups.

    • Assess for any signs of toxicity based on body weight changes and clinical observations.

Protocol 2: CTP Synthetase Activity Assay

This protocol is adapted from a method using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12]

  • Sample Preparation:

    • Prepare cell lysates from tumor tissue or cultured cells.

    • Determine the protein concentration of the lysates.

  • Enzymatic Reaction:

    • Prepare a reaction mixture containing the cell lysate, UTP, ATP, and glutamine in a suitable buffer.

    • Incubate the reaction mixture at 37°C for a defined period.

  • Reaction Quenching and Sample Processing:

    • Stop the reaction by adding a quenching solution (e.g., perchloric acid).

    • Add a stable isotope-labeled CTP internal standard.

    • Process the samples to remove proteins and other interfering substances.

  • LC-MS/MS Analysis:

    • Inject the processed samples into an LC-MS/MS system.

    • Separate CTP from other nucleotides using a suitable chromatography column.

    • Quantify the amount of CTP produced by monitoring specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode.

  • Data Analysis:

    • Calculate the CTP synthetase activity based on the amount of CTP produced per unit of protein per unit of time.

Visualizations

CPEC_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular CPEC_ext This compound (CPEC) CPEC_int CPEC CPEC_ext->CPEC_int Transport CPEC_MP CPEC-MP CPEC_int->CPEC_MP Phosphorylation CPEC_DP CPEC-DP CPEC_MP->CPEC_DP Phosphorylation CPEC_TP CPEC-TP (Active) CPEC_DP->CPEC_TP Phosphorylation CTPS CTP Synthetase CPEC_TP->CTPS Inhibition UCK Uridine/Cytidine Kinase UCK->CPEC_MP Other_kinases Other Kinases Other_kinases->CPEC_DP Other_kinases->CPEC_TP CTP CTP CTPS->CTP UTP UTP UTP->CTP Conversion DNA_RNA DNA/RNA Synthesis CTP->DNA_RNA Precursor Apoptosis Apoptosis DNA_RNA->Apoptosis Inhibition leads to

Caption: CPEC Signaling Pathway.

In_Vivo_Efficacy_Workflow start Start cell_culture Tumor Cell Culture start->cell_culture implantation Tumor Cell Implantation in Mice cell_culture->implantation tumor_growth Allow Tumor Growth implantation->tumor_growth randomization Randomize Mice into Control & Treatment Groups tumor_growth->randomization treatment Administer CPEC or Vehicle randomization->treatment monitoring Monitor Tumor Growth, Body Weight, and Health treatment->monitoring endpoint Endpoint Reached monitoring->endpoint endpoint->monitoring No euthanasia Euthanize and Collect Samples endpoint->euthanasia Yes analysis Data Analysis euthanasia->analysis end End analysis->end

References

Technical Support Center: Cyclopentenylcytosine (CPE-C) in Aqueous Solutions for Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Cyclopentenylcytosine (CPE-C). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of CPE-C in aqueous solutions and to offer troubleshooting for common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound (CPE-C) stock solutions?

A1: For in vitro assays, this compound (CPE-C) can be dissolved directly in tissue culture media to the desired concentration.[1] For long-term storage, sterile aqueous solutions are suitable.

Q2: What are the recommended long-term storage conditions for CPE-C aqueous solutions?

A2: An aqueous formulation of CPE-C has been found to be stable for at least 2 years when stored at 2-8°C.

Q3: Can CPE-C aqueous solutions be sterilized by autoclaving?

A3: Yes, sterilization by autoclaving for 15 minutes at 121°C has been shown to have no influence on the stability of CPE-C in an aqueous formulation.

Q4: How stable is CPE-C in cell culture medium at 37°C?

Q5: What is the primary mechanism of action of CPE-C?

A5: CPE-C is a prodrug that is converted intracellularly to its active metabolite, cyclopentenyl cytosine 5'-triphosphate (CPE-CTP). CPE-CTP acts as a competitive inhibitor of cytidine triphosphate (CTP) synthetase, leading to the depletion of intracellular CTP pools and subsequent inhibition of DNA and RNA synthesis.[2]

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with CPE-C.

Problem Possible Cause Recommended Solution
Inconsistent or lower-than-expected drug activity Degradation of CPE-C in working solutions: Although generally stable, prolonged incubation at 37°C may lead to some degradation.Prepare fresh working solutions of CPE-C from a refrigerated stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Cellular resistance: Cells can develop resistance to CPE-C.Consider mechanisms such as reduced activity of uridine/cytidine kinase, the enzyme responsible for the initial phosphorylation of CPE-C. Alterations in CTP synthetase activity can also contribute to resistance.
Interaction with other compounds: The primary metabolite of CPE-C, cyclopentenyluridine (CPE-U), can inhibit uridine/cytidine kinase, thereby blocking the activation of CPE-C and reducing its cytotoxic effect.[3]Be aware of potential metabolic pathways that could generate inhibitory compounds. If possible, monitor the levels of both CPE-C and its metabolites.
Unexpected cytotoxicity or off-target effects High concentrations of CPE-C: While effective in the nanomolar range in some cell lines, higher concentrations can lead to off-target effects and toxicity.Perform dose-response experiments to determine the optimal concentration for your specific cell line and experimental conditions.
Contamination of stock solution: Bacterial or fungal contamination can affect cell health and experimental outcomes.Ensure stock solutions are sterile. Filter-sterilize if necessary.
Difficulty in detecting CPE-C or its metabolites Inadequate analytical method: The concentration of CPE-C and its metabolites may be below the detection limit of your assay.Utilize a sensitive and validated analytical method such as High-Performance Liquid Chromatography-tandem mass spectrometry (HPLC-MS/MS) for accurate quantification.[1]
Sample degradation: Improper sample handling and storage can lead to the degradation of CPE-C and its metabolites before analysis.Process and store samples appropriately (e.g., on ice, frozen at -80°C) to minimize degradation.

Stability Data

While specific kinetic data on the degradation of CPE-C under various experimental conditions (pH, temperature) is limited in publicly available literature, the following table summarizes the known stability information.

Condition Solvent Stability Reference
2-8°CAqueous SolutionStable for at least 2 yearsSchimmel et al., 2006
121°C (15 min)Aqueous SolutionStableSchimmel et al., 2006

Experimental Protocols

Protocol: Stability Assessment of this compound in Aqueous Solution using HPLC

This protocol provides a general framework for assessing the stability of CPE-C in a specific aqueous buffer.

1. Materials:

  • This compound (CPE-C)
  • High-purity water (HPLC grade)
  • Buffer components (e.g., phosphate, Tris) of HPLC grade
  • HPLC system with a UV detector
  • C18 reverse-phase HPLC column
  • Acetonitrile (HPLC grade)
  • Formic acid or other appropriate mobile phase modifier

2. Preparation of CPE-C Solution:

  • Prepare a stock solution of CPE-C in the desired aqueous buffer at a known concentration (e.g., 1 mg/mL).
  • Filter the solution through a 0.22 µm syringe filter.

3. Stability Study:

  • Aliquot the CPE-C solution into several vials.
  • Store the vials at the desired temperature(s) (e.g., 4°C, 25°C, 37°C).
  • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), remove a vial and analyze its content by HPLC.

4. HPLC Analysis:

  • Mobile Phase: A typical mobile phase for analyzing nucleoside analogs is a gradient of acetonitrile in water with a small amount of acid (e.g., 0.1% formic acid). The exact gradient will need to be optimized for your specific column and system.
  • Column: A standard C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
  • Detection: Monitor the absorbance at the λmax of CPE-C (this will need to be determined, but is typically around 270 nm for cytosine analogs).
  • Injection Volume: 10-20 µL.
  • Flow Rate: 1 mL/min.

5. Data Analysis:

  • Quantify the peak area of CPE-C at each time point.
  • Calculate the percentage of CPE-C remaining relative to the initial time point (t=0).
  • Plot the percentage of remaining CPE-C against time to determine the degradation kinetics.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_incubation Stability Incubation cluster_analysis Analysis prep_solution Prepare CPE-C in Aqueous Buffer filter_solution Filter Sterilize (0.22 µm) prep_solution->filter_solution aliquot Aliquot into Vials filter_solution->aliquot incubate Incubate at Defined Temperatures aliquot->incubate sample Sample at Time Points incubate->sample hplc HPLC Analysis sample->hplc data_analysis Data Analysis (Degradation Kinetics) hplc->data_analysis

Caption: Experimental workflow for assessing the stability of CPE-C in aqueous solutions.

signaling_pathway cluster_synthesis De Novo Pyrimidine Synthesis cluster_downstream Downstream Effects CPEC This compound (CPE-C) UCK Uridine/Cytidine Kinase CPEC->UCK Phosphorylation CPEC_MP CPE-C Monophosphate UCK->CPEC_MP Kinases Other Kinases CPEC_MP->Kinases CPEC_TP CPE-C Triphosphate (Active Metabolite) Kinases->CPEC_TP CTP_Synthetase CTP Synthetase CPEC_TP->CTP_Synthetase Inhibition UTP UTP UTP->CTP_Synthetase CTP CTP CTP_Synthetase->CTP RNA_DNA_Synthesis Inhibition of RNA & DNA Synthesis CTP->RNA_DNA_Synthesis Cell_Cycle_Arrest Cell Cycle Arrest RNA_DNA_Synthesis->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Simplified signaling pathway of this compound (CPE-C).

References

Technical Support Center: Navigating In Vivo Studies of Cyclopentenyl Cytosine (CPEC)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Cyclopentenyl Cytosine (CPEC) in in vivo studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address the conflicting results often encountered in preclinical research.

Frequently Asked Questions (FAQs)

Q1: Why are the in vivo anti-tumor effects of CPEC so variable across different studies?

A1: The conflicting in vivo efficacy of CPEC, ranging from over 100% increase in life span to limited effectiveness, is a documented challenge.[1][2][3] Several factors can contribute to this variability:

  • Interspecies Differences in Metabolism: CPEC is rapidly metabolized into its inactive form, cyclopentenyl uridine (CPE-U), especially in primates.[4][5] This rapid clearance in some species can lead to lower drug exposure at the tumor site compared to rodents, where renal excretion is the primary clearance mechanism.[4]

  • Animal Model and Tumor Type: The choice of animal model and the specific tumor xenograft can significantly impact CPEC's efficacy. For instance, promising results have been noted in some leukemia, colorectal, and neuroblastoma models, while efficacy in other solid tumors has been less consistent.[1][2][3]

  • Dosing Regimen and Administration Route: The dose, schedule, and route of administration of CPEC can influence its therapeutic window and toxicity. Suboptimal dosing may not achieve sufficient target engagement, while higher doses can lead to toxicity.

Q2: Cardiotoxicity was a significant concern in a human phase I trial, but this hasn't been replicated in animal models. Why is there a discrepancy?

A2: A phase I clinical trial reported unexplained cardiotoxicity (extreme hypotension) in five out of 26 patients treated with CPEC.[1][2][3] However, dedicated cardiotoxicity studies in rat models did not reproduce these effects, showing no significant impact on heart frequency, contraction force, or evidence of apoptosis in heart tissue.[6][7][8] This discrepancy is a critical issue and may be attributed to:

  • Species-Specific Cardiotoxic Mechanisms: The underlying mechanism of CPEC-induced cardiotoxicity in humans may be absent or different in the preclinical animal models tested.

  • Metabolic Profile Differences: The unique metabolic profile of CPEC in humans might lead to the formation of cardiotoxic metabolites that are not produced to the same extent in rats.

  • Study Design Limitations: The animal studies may not have fully replicated the clinical context, including patient population characteristics and potential drug-drug interactions.

Q3: Combination therapies with CPEC show synergistic effects in vitro, but these benefits often don't translate to in vivo models. What could be the reason?

A3: In vitro studies have demonstrated that CPEC can enhance the cytotoxicity of other chemotherapeutic agents like cytarabine and gemcitabine.[1][2][3] However, in vivo studies have yielded conflicting results. For example, one study found that CPEC did not enhance the efficacy of gemcitabine and radiation in two different animal tumor models.[9][10] This disconnect between in vitro and in vivo outcomes can be due to:

  • Pharmacokinetic Interactions: The in vivo pharmacokinetics of CPEC and the combination drug may differ from the controlled concentrations used in vitro, leading to suboptimal drug concentrations at the tumor site.

  • Host-Mediated Effects: The complex biological environment in a living organism, including immune responses and stromal interactions, can influence drug efficacy in ways not captured by in vitro models.

  • Toxicity of the Combination: The combined toxicity of CPEC and another agent in vivo might necessitate dose reductions that compromise the therapeutic efficacy.

Troubleshooting Guide

Issue 1: Limited or no anti-tumor efficacy in my in vivo model.

Potential Cause Troubleshooting Steps
Suboptimal Dosing Perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific animal model. Ensure the dosing regimen is based on pharmacokinetic data, if available.
Rapid Drug Metabolism Consider using a different animal model with a slower CPEC metabolism rate. Alternatively, explore co-administration with an inhibitor of cytidine deaminase, if a suitable and safe one is available.
Inappropriate Animal Model Review the literature to select a tumor model that has previously shown sensitivity to CPEC. If using a new model, characterize the expression of CTP synthetase, the target of CPEC.
Drug Resistance Investigate potential resistance mechanisms, such as decreased uridine/cytidine kinase activity or alterations in CTP synthetase.[11]

Issue 2: Unexpected toxicity or adverse events in my animal model.

Potential Cause Troubleshooting Steps
Dose Too High Reduce the dose of CPEC. Refer to published studies for tolerated dose ranges in similar models.
Animal Strain Sensitivity Different strains of mice can have varying sensitivities to drug toxicity. For example, NOD/scid mice have been reported to be more sensitive to CPEC toxicity than Balb/c mice.[12] Consider using a more robust strain.
Off-Target Effects Conduct a thorough histological and pathological analysis of major organs to identify any off-target toxicities.

Data Summary

Table 1: In Vitro IC50 Values of CPEC in Different Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
Human ALL Cell LinesAcute Lymphoblastic Leukemia10-20[12]
Molt-4T-cell Leukemia500 (for IC90)[11]
SK-N-BE(2)-CNeuroblastoma50-250[2]

Table 2: Summary of Conflicting In Vivo Efficacy of CPEC

Animal ModelTumor TypeOutcomeReference
MiceL1210 LeukemiaIncreased life span over 100%[1]
NOD/scid MiceHuman ALLLimited therapeutic window, minimal efficacy[12][13]
Athymic MiceHT-29 Colorectal XenograftPartial tumor growth inhibition[2]
RatsL44 Lung TumorsSlight but significant tumor growth delay[9]
Human Pancreatic BxPC-3 xenograftsPancreatic CancerSlight but significant tumor growth delay[9]

Experimental Protocols

Protocol 1: General In Vivo Efficacy Study of CPEC in a Xenograft Mouse Model

  • Animal Model: Select an appropriate immunodeficient mouse strain (e.g., NOD/scid, athymic nude).

  • Cell Line and Implantation: Culture the desired human cancer cell line and implant subcutaneously or orthotopically into the mice.

  • Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.

  • Randomization: Once tumors reach a predetermined size, randomize the animals into control and treatment groups.

  • CPEC Administration: Prepare CPEC in a suitable vehicle and administer to the treatment group via the desired route (e.g., intraperitoneal, intravenous). The dosing schedule should be based on prior studies or a pilot MTD study.

  • Data Collection: Measure tumor volume and body weight regularly. Monitor for any signs of toxicity.

  • Endpoint: At the end of the study (based on tumor size in the control group or a predetermined time point), euthanize the animals and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Visualizations

CPEC_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space CPEC_ext CPEC CPEC_int CPEC CPEC_ext->CPEC_int Transport CPEC_MP CPEC-MP CPEC_int->CPEC_MP Phosphorylation CPEC_DP CPEC-DP CPEC_MP->CPEC_DP Phosphorylation CPEC_TP CPEC-TP (Active) CPEC_DP->CPEC_TP Phosphorylation CTP_Synthetase CTP Synthetase CPEC_TP->CTP_Synthetase Inhibition UCK Uridine-Cytidine Kinase UCK->CPEC_MP Other_kinases Other Kinases Other_kinases->CPEC_DP Other_kinases->CPEC_TP CTP CTP CTP_Synthetase->CTP UTP UTP UTP->CTP DNA_RNA_synthesis DNA/RNA Synthesis CTP->DNA_RNA_synthesis

Caption: CPEC signaling pathway and mechanism of action.

Experimental_Workflow start Start animal_model Select Animal & Tumor Model start->animal_model cell_culture Cell Culture & Implantation animal_model->cell_culture tumor_monitoring Tumor Growth Monitoring cell_culture->tumor_monitoring randomization Randomization tumor_monitoring->randomization treatment CPEC Treatment & Control Groups randomization->treatment data_collection Data Collection (Tumor Volume, Body Weight) treatment->data_collection endpoint Study Endpoint data_collection->endpoint analysis Data Analysis & Interpretation endpoint->analysis end End analysis->end

Caption: Generalized experimental workflow for in vivo CPEC studies.

Conflicting_Results cluster_factors Contributing Factors conflicting_results Conflicting In Vivo Results of CPEC pk Pharmacokinetics (Interspecies Variation) conflicting_results->pk animal_model Animal & Tumor Model Selection conflicting_results->animal_model dosing Dosing Regimen & Route conflicting_results->dosing resistance Drug Resistance Mechanisms conflicting_results->resistance

Caption: Key factors contributing to conflicting in vivo CPEC results.

References

Technical Support Center: Enhancing CPEC Anti-Tumor Activity in Solid Tumors

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working to enhance the anti-tumor activity of Chimeric Antigen Receptor (CAR) engineered immune cells (CPECs), such as CAR-T and CAR-NK cells, in solid tumors. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to address common challenges encountered during your research.

Troubleshooting Guides

This section addresses specific issues you may encounter during your CPEC experiments in a question-and-answer format.

Issue 1: Poor CPEC Infiltration into the Tumor Site

  • Question: My CPEC cells show potent cytotoxic activity in vitro, but tumor burden in my in vivo solid tumor model remains high. Histology confirms poor infiltration of CPEC cells into the tumor mass. What are the potential causes and solutions?

  • Answer: Poor CPEC cell trafficking and infiltration into solid tumors is a major obstacle.[1][2][3] This can be attributed to physical barriers within the tumor microenvironment (TME) and mismatched chemokine-receptor signaling.

    Potential Causes & Troubleshooting Steps:

    • Physical Barriers: The dense extracellular matrix (ECM) and high stromal content can prevent CPEC cell access.[3][4]

      • Solution: Consider co-administration of matrix-degrading enzymes. For example, CAR-T cells engineered to secrete heparanase can degrade the ECM and enhance infiltration.

      • Solution: Target cancer-associated fibroblasts (CAFs) which contribute to the dense stroma. This can be done by designing CARs that also target CAF-specific antigens like Fibroblast Activation Protein (FAP).

    • Chemokine Mismatch: CPEC cells may not express the appropriate chemokine receptors to home to the tumor.[2][5]

      • Solution: Profile the chemokine expression of your tumor model. Subsequently, engineer your CPEC cells to express the corresponding chemokine receptor. For instance, modifying CAR-T cells to co-express CXCR1 or CXCR2 can enhance their migration towards tumors secreting IL-8.[5]

    • Abnormal Tumor Vasculature: The chaotic and leaky blood vessels in tumors can impair CPEC cell extravasation.

      • Solution: Combination with anti-angiogenic therapies can help normalize tumor vasculature and improve CPEC cell delivery.

      • Solution: Consider regional delivery of CPEC cells, such as intra-tumoral or intra-pleural injection, which has shown improved anti-tumor activity in some models compared to systemic administration.[2]

Issue 2: CPEC Cell Exhaustion and Lack of Persistence

  • Question: My CPEC cells initially control tumor growth, but the effect is transient, and the tumor relapses. I suspect CPEC cell exhaustion. How can I confirm this and improve their persistence?

  • Answer: CPEC cell exhaustion, characterized by a progressive loss of effector function and memory formation, is a common reason for treatment failure in solid tumors.[6][7] The immunosuppressive TME is a major contributor to this phenomenon.

    Potential Causes & Troubleshooting Steps:

    • Inhibitory Checkpoint Signaling: The upregulation of checkpoint ligands like PD-L1 on tumor cells can induce exhaustion in CPEC cells expressing PD-1.[5][8]

      • Solution 1: Combination Therapy: Combine CPEC therapy with systemic checkpoint inhibitors (e.g., anti-PD-1 antibodies). This has been shown to reinvigorate exhausted T cells and improve tumor control.[8][9][10]

      • Solution 2: Genetic Modification: Engineer CPEC cells to be resistant to checkpoint inhibition. This can be achieved by:

        • Knocking out the PD-1 gene using CRISPR/Cas9.

        • Expressing a PD-1 dominant negative receptor.[4]

        • Creating a "switch receptor" that converts the inhibitory PD-1 signal into a costimulatory signal (e.g., by fusing the external domain of PD-1 to the intracellular domain of CD28).[4][11]

    • Insufficient Cytokine Support: The TME often lacks the necessary cytokines for CPEC cell survival and proliferation, such as IL-2, IL-7, and IL-15.[6][11]

      • Solution: Engineer CPEC cells to constitutively secrete their own cytokines, creating a localized supportive environment. These "armored CARs" can be designed to produce cytokines like IL-12 or IL-15.[6][12]

    • Intrinsic T-Cell Differentiation: The manufacturing process can influence the differentiation state of the CPEC product. A less differentiated, more "stem-like" phenotype is associated with better persistence.

      • Solution: Modify the ex vivo expansion protocol. Using cytokines like IL-7 and IL-15 instead of IL-2 can promote the generation of memory-like T cells.[6] Pharmacological inhibitors, such as those targeting the PI3K pathway, during expansion can also enhance the stemness of the CPEC product.[6]

Issue 3: Antigen Escape and Tumor Heterogeneity

  • Question: My CPEC therapy is initially effective, but then I observe tumor outgrowth. Antigen expression analysis of the relapsed tumor shows a loss of the targeted antigen. How can I overcome this?

  • Answer: Antigen escape, where tumor cells downregulate or lose the target antigen, is a significant mechanism of resistance.[2][13] The inherent heterogeneity of solid tumors exacerbates this problem.[9]

    Potential Solutions:

    • Multi-Antigen Targeting: Design CPEC cells to recognize more than one tumor-associated antigen (TAA).[7] This reduces the probability of the tumor escaping by losing a single antigen.[14]

      • Tandem CAR: A single CAR construct with two different antigen-binding domains.

      • Dual CAR: Co-expressing two distinct CARs on the same cell.[2][15]

    • Inducing Antigen Spreading: Combine CPEC therapy with treatments that cause immunogenic cell death, such as radiotherapy or oncolytic viruses.[10][13] This can lead to the release of multiple tumor antigens, priming the host immune system to attack a broader range of tumor cells and potentially overcoming the loss of the original CAR target.

    • Targeting Essential Antigens: Select TAAs that are crucial for tumor survival, making it less likely for the tumor to downregulate them.

Frequently Asked Questions (FAQs)

  • Q1: What is the difference between CAR-T and CAR-NK cells for treating solid tumors?

    • A1: Both are immune cells engineered to express CARs. CAR-T cells are derived from T-lymphocytes and have shown great success in blood cancers.[16] CAR-NK cells are derived from Natural Killer cells. Key advantages of CAR-NK cells include their potential for "off-the-shelf" use from allogeneic donors with a lower risk of Graft-versus-Host Disease (GvHD) and their intrinsic ability to kill tumor cells that may have downregulated MHC molecules.[12][17][18]

  • Q2: How can I mitigate "on-target, off-tumor" toxicity?

    • A2: This occurs when the target antigen is also expressed on healthy tissues. Strategies include:

      • Affinity Tuning: Designing CARs with lower affinity to better distinguish between high antigen density on tumor cells and low density on normal cells.[2]

      • Logic-gated CARs: Engineering CARs that require the presence of two different antigens to become fully activated (an "AND" gate), increasing specificity for tumor cells.[17][18]

      • Inclusion of safety switches: Incorporating suicide genes that can be activated to eliminate the CPEC cells if severe toxicity occurs.

  • Q3: What are the benefits of combining CPEC therapy with oncolytic viruses?

    • A3: Oncolytic viruses can selectively replicate in and kill cancer cells. This combination offers several synergistic effects:

      • They can revert the immunosuppressive TME by inducing inflammation.[13]

      • They can be engineered to express cytokines (like IL-2) or chemokines to support and attract CPEC cells.[9][19]

      • They can promote antigen spreading by causing tumor lysis, helping to overcome tumor heterogeneity.[13]

  • Q4: Can chemotherapy be used to enhance CPEC therapy?

    • A4: Yes, chemotherapy is often used in combination with CPEC therapy.[19][20] Lymphodepleting chemotherapy (e.g., with cyclophosphamide and fludarabine) is used before CPEC infusion to create a more favorable environment for CPEC cell engraftment and expansion.[20] Additionally, certain chemotherapies can deplete immunosuppressive cells like regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs) within the TME.[10][20]

Data Summaries

Table 1: Preclinical Strategies to Enhance CPEC Homing and Infiltration

StrategyCPEC Modification / Combination AgentTumor ModelKey OutcomeReference
Enzymatic Remodeling of ECM Co-injection with matrix-degrading agentsVarious solid tumorsIncreased T-cell infiltration[4]
Chemokine Receptor Engineering Mesothelin-CAR-T expressing CCL2MesotheliomaImproved tumor localization[2]
Chemokine Receptor Engineering CAR-T cells modified with CXCR1 or CXCR2GlioblastomaEnhanced migration towards IL-8 gradient[5]
Targeting Tumor Vasculature VEGFR-2 targeted CAR-T cellsVarious solid tumorsReduced frequency of MDSCs in TME[4]

Table 2: Preclinical Strategies to Overcome CPEC Suppression and Exhaustion

StrategyCPEC Modification / Combination AgentTumor ModelKey OutcomeReference
Checkpoint Blockade CAR-T cells + anti-PD-1 antibodyVarious solid tumorsDecreased MDSCs in TME, improved antitumor effects[4][8]
"Armored" CAR CAR-T cells secreting IL-18Various solid tumorsReduction in M2-like macrophages and Tregs[4]
"Armored" CAR CAR-T cells secreting IL-12Various solid tumorsEnhanced persistence and TME remodeling[12]
Switch Receptor PD-1/CD28 chimeric switch receptorVarious solid tumorsConversion of inhibitory signal to costimulatory signal[4]
Switch Receptor Inverted IL-4/IL-7 cytokine receptorPancreatic CancerEnhanced CAR-T expansion and antitumor activity[11]

Experimental Protocols

Protocol 1: In Vitro CPEC Migration Assay (Transwell Assay)

  • Objective: To assess the ability of chemokine-receptor-engineered CPEC cells to migrate towards a chemokine gradient.

  • Methodology:

    • Setup: Use a 24-well plate with Transwell inserts (e.g., 5 µm pore size).

    • Bottom Chamber: Add tumor-conditioned media or a specific recombinant chemokine (e.g., IL-8) to the lower chamber. Use standard culture media as a negative control.

    • Top Chamber: Add 1 x 10^5 engineered CPEC cells (e.g., CXCR2-expressing CAR-T cells) and control CPEC cells to the upper chamber of separate wells.

    • Incubation: Incubate the plate at 37°C, 5% CO2 for 4-6 hours.

    • Cell Counting: Collect the cells that have migrated to the bottom chamber. Count the cells using a hemocytometer or an automated cell counter.

    • Analysis: Calculate the migration index by dividing the number of migrated cells in the chemokine condition by the number of migrated cells in the control condition.

Protocol 2: In Vitro Cytotoxicity Assay (Chromium Release Assay)

  • Objective: To quantify the killing capacity of CPEC cells against target tumor cells.

  • Methodology:

    • Target Cell Labeling: Label 1 x 10^6 target tumor cells with 100 µCi of Sodium Chromate (⁵¹Cr) for 1 hour at 37°C. Wash the cells three times to remove excess ⁵¹Cr.

    • Co-culture: Plate the labeled target cells (T) in a 96-well U-bottom plate. Add CPEC effector cells (E) at various Effector-to-Target (E:T) ratios (e.g., 20:1, 10:1, 5:1).

    • Controls:

      • Spontaneous Release: Target cells with media only.

      • Maximum Release: Target cells with a lysis buffer (e.g., 1% Triton X-100).

    • Incubation: Centrifuge the plate briefly to initiate cell contact and incubate for 4 hours at 37°C.

    • Supernatant Collection: Centrifuge the plate again and collect the supernatant from each well.

    • Measurement: Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.

    • Calculation: Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Visualizations

Signaling Pathway: Overcoming PD-1 Inhibition with a Switch Receptor

Caption: A PD-1/CD28 switch receptor converts the inhibitory PD-L1 signal into a co-stimulatory signal.

Experimental Workflow: Enhancing CPEC Infiltration via Chemokine Receptor Engineering

CPEC_Infiltration_Workflow A 1. Profile Tumor Chemokine Secretion (e.g., ELISA, RNA-seq) B 2. Identify Dominant Chemokine (e.g., IL-8 / CXCL8) A->B C 3. Engineer CPEC Cells to Express Corresponding Receptor (e.g., CXCR2) via Lentiviral Transduction B->C D 4. In Vitro Validation: Transwell Migration Assay C->D E 5. In Vivo Efficacy Study: Systemic CPEC injection in tumor-bearing mouse model D->E If migration is enhanced F 6. Assess Tumor Infiltration (e.g., IHC, Flow Cytometry) E->F G 7. Evaluate Anti-Tumor Efficacy (Tumor Volume Measurement) E->G

Caption: Workflow for improving CPEC tumor infiltration by matching chemokine receptors to the tumor's profile.

Logical Relationship: Combination Strategies to Overcome the Immunosuppressive TME

TME_Strategies TME Immunosuppressive Tumor Microenvironment (TME) MDSCs MDSCs Tregs Tregs PDL1 PD-L1 Expression ECM Dense ECM Chemo Chemotherapy Chemo->MDSCs depletes Chemo->Tregs depletes CPI Checkpoint Inhibitors (anti-PD-1) CPI->PDL1 blocks ArmoredCAR Armored CAR (e.g., secreting IL-12/IL-18) ArmoredCAR->MDSCs reprograms/ reduces ArmoredCAR->Tregs reduces EnzymeCAR CARs secreting ECM-degrading enzymes EnzymeCAR->ECM degrades

Caption: Combination strategies targeting different components of the immunosuppressive TME.

References

Technical Support Center: Investigating Mechanisms of Resistance to Cyclopentenylcytosine (CPEC)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting experiments and understanding the complexities of Cyclopentenylcytosine (CPEC) resistance.

Frequently Asked Questions (FAQs)

Q1: What is this compound (CPEC) and its mechanism of action?

A1: this compound (CPEC) is a prodrug and a carbocyclic analogue of cytidine with both antineoplastic and antiviral properties.[1] Its mechanism of action relies on its intracellular conversion to the active metabolite, this compound 5'-triphosphate (CPEC-TP).[2][3] This conversion is initiated by the enzyme uridine/cytidine kinase.[4] CPEC-TP then acts as a potent inhibitor of CTP synthase, the enzyme responsible for the de novo synthesis of Cytidine Triphosphate (CTP) from UTP.[3][5][6] The resulting depletion of intracellular CTP pools inhibits the synthesis of DNA and RNA, leading to cell cycle arrest and cytotoxicity.[1][7]

Q2: What are the primary known mechanisms of resistance to CPEC?

A2: Resistance to CPEC is multifactorial. The most commonly reported mechanisms observed in preclinical models include:

  • Reduced Drug Activation: A significant decrease in the activity of uridine/cytidine kinase, the enzyme that performs the first and rate-limiting step of CPEC phosphorylation. This leads to markedly reduced formation of the active CPEC-TP metabolite.[2][4]

  • Alterations in the Drug Target (CTP Synthase):

    • Increased expression or activity of CTP synthase.[2][5]

    • Mutations in the CTP synthase enzyme that decrease its sensitivity to inhibition by CPEC-TP.[5][6]

    • Changes in enzyme kinetics, such as an increased Vmax or a decreased Km for its substrate, UTP, making the enzyme more efficient and harder to inhibit.[5][6]

  • Changes in Nucleotide Pools: Resistant cells can exhibit significantly expanded intracellular CTP and dCTP pools.[5][6] These elevated pools can lead to feedback inhibition of uridine/cytidine kinase and/or reduced cellular uptake of CPEC.[6]

  • Increased Drug Deamination: An potential increase in the activity of cytidine deaminase, which converts CPEC to its inactive metabolite, cyclopentenyluridine (CPEU).[2]

Troubleshooting Guides

Q3: My cells are showing a resistant phenotype (high IC50 value). What is the first experimental step to determine the mechanism of resistance?

A3: The first and most critical step is to quantify the intracellular levels of the active metabolite, CPEC-TP, in your resistant cells compared to the sensitive parental cells after treatment with CPEC.

  • If CPEC-TP levels are significantly lower in resistant cells: This strongly suggests a mechanism involving either reduced drug uptake or impaired drug activation. The next logical step is to measure the activity of uridine/cytidine kinase.[4]

  • If CPEC-TP levels are comparable to (or even higher than) cytotoxic concentrations in sensitive cells: This points towards a mechanism downstream of drug activation, most likely involving alterations in the target enzyme, CTP synthase.[4]

start Start: Cells show CPEC resistance measure_cpectp Measure intracellular CPEC-TP levels start->measure_cpectp decision CPEC-TP levels reduced in resistant cells? measure_cpectp->decision uptake_activation Hypothesis: Reduced drug uptake or impaired activation decision->uptake_activation Yes target_alteration Hypothesis: Target alteration (CTP Synthase) decision->target_alteration No measure_kinase Next Step: Assay Uridine/Cytidine Kinase Activity uptake_activation->measure_kinase measure_ctps Next Step: Assay CTP Synthase Activity & Kinetics target_alteration->measure_ctps start Observation: Normal CPEC-TP levels, but cells are resistant hypothesis Hypothesis: CTP Synthase Alteration start->hypothesis exp1 Assay CTP Synthase Overall Activity hypothesis->exp1 exp2 Determine Enzyme Kinetics (Vmax, Km) hypothesis->exp2 exp3 Measure CPEC-TP IC50 against CTP Synthase hypothesis->exp3 exp4 Quantify CTP Synthase Gene Expression (qPCR) hypothesis->exp4 conclusion Conclusion: Resistance due to target modification/overexpression exp1->conclusion exp2->conclusion exp3->conclusion exp4->conclusion cluster_cell Cancer Cell CPEC_in CPEC UCK Uridine/Cytidine Kinase CPEC_in->UCK CDA Cytidine Deaminase CPEC_in->CDA CPEC_P CPEC-P Kinases Other Kinases CPEC_P->Kinases CPEC_TP CPEC-TP (Active) CTPS CTP Synthase CPEC_TP->CTPS Inhibits UTP UTP UTP->CTPS CTP CTP DNA_RNA DNA/RNA Synthesis CTP->DNA_RNA CPEU CPEU (Inactive) UCK->CPEC_P Kinases->CPEC_TP CTPS->CTP CDA->CPEU R1 [R1] Decreased Activity R2 [R2] Target Alteration (Upregulation, Mutation) R3 [R3] Increased Activity CPEC_out CPEC (extracellular) CPEC_out->CPEC_in Uptake

References

Validation & Comparative

Comparative Analysis of CTP Synthetase Activity in Malignant vs. Healthy Cells

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

Cytidine triphosphate (CTP) synthetase (CTPS) is the rate-limiting enzyme responsible for the de novo synthesis of CTP, an essential precursor for the synthesis of DNA, RNA, and phospholipids.[1][2][3] Given its critical role in cellular proliferation, CTPS has emerged as a focal point in cancer research. Malignant cells, characterized by their rapid and uncontrolled growth, exhibit a heightened demand for nucleotides, leading to significant alterations in CTPS activity and regulation compared to their healthy counterparts.[2][4][5] This guide provides a comparative analysis of CTPS in malignant versus healthy cells, supported by experimental data and detailed methodologies.

Key Differences in CTPS Between Malignant and Healthy Cells

1. Elevated Expression and Activity: A consistent finding in oncology research is the upregulation of CTPS activity in cancerous tissues compared to normal tissues.[2][4][5] Studies have shown that CTPS activity is often low in quiescent, healthy tissues but significantly higher in rapidly proliferating tumor cells.[4][5] This increased activity is not merely a feature of proliferation but a cell cycle-independent characteristic of some cancer cells. For instance, in MOLT-3 human T-ALL (acute lymphoblastic leukemia) cells, CTPS activity was found to be elevated throughout the cell cycle, whereas in normal T lymphocytes, the activity increase was primarily observed during the S-phase.[6] This constitutive elevation allows malignant cells to overcome the CTP concentration bottleneck, ensuring a steady supply for nucleic acid synthesis.[2][4]

2. Isoform Dependence: Humans express two CTPS isoforms, CTPS1 and CTPS2, which share high sequence identity but have distinct physiological roles.[1][5] Research indicates that cancer cell proliferation is highly dependent on CTPS1.[4] CTPS1 demonstrates higher intrinsic enzymatic activity compared to CTPS2 and is the primary contributor to the total CTPS activity required to sustain rapid cell division.[4][7] Analysis of over 1,000 cancer cell lines has confirmed that cell growth is critically dependent on CTPS1, making it a prime target for cancer therapy.[4] While CTPS2's contribution is modest when CTPS1 is present, it becomes essential for proliferation in the absence of CTPS1.[4][7]

3. Regulatory Dysregulation: In healthy cells, CTPS activity is tightly regulated by various mechanisms, including feedback inhibition and phosphorylation.[5][8] In cancer cells, these regulatory pathways are often hijacked by oncogenic signaling. Key cancer-driving pathways involving mTOR and the transcription factor c-Myc converge to enhance CTPS activity.

  • mTOR Signaling: The mTOR pathway, a central regulator of cell growth and metabolism, promotes the translation of critical metabolic mediators, including c-Myc.[9][10] Activated mTOR signaling in cancer cells ensures that nutrient availability is coupled with the machinery for nucleotide synthesis.[11]

  • c-Myc Regulation: The c-Myc oncogene is a potent transcription factor that drives the expression of numerous genes involved in metabolism and proliferation.[12][13] In many tumors, c-Myc is overexpressed and directly enhances the transcription of nucleotide synthesis genes, including those in the pyrimidine pathway, to fuel rapid cell growth.[12][13]

4. Polymerization and Filamentation: A fascinating regulatory mechanism of CTPS is its ability to polymerize into large, filamentous structures known as cytoophidia or "cellular snakes".[1][2] This self-assembly is an evolutionarily conserved feature observed in organisms from bacteria to humans.[1][2] In cancer cells, the formation of these filaments is often enhanced.[2] While the precise function of filamentation is still under investigation, it is thought to modulate enzyme activity and stability.[1][3] The product of the enzymatic reaction, CTP, has been identified as a key regulator of hCTPS1 filamentation, though it does not appear to trigger disassembly, suggesting a complex regulatory role.[1][14][15] This structural organization may help compartmentalize CTP synthesis, protect the enzyme from degradation, or regulate its activity in response to cellular metabolic status.

Quantitative Data Presentation

The following table summarizes the key quantitative and qualitative differences in CTP synthetase between malignant and healthy cells based on published experimental data.

FeatureHealthy CellsMalignant CellsKey References
Overall CTPS Activity Low in quiescent tissues; increases during S-phase of cell cycle.Constitutively high and often independent of the cell cycle phase.[2][4][6]
Primary Isoform Both CTPS1 and CTPS2 are expressed.Proliferation is highly dependent on CTPS1 due to its higher intrinsic activity.[4][7]
Enzyme Kinetics (Vmax) Lower Vmax in resting peripheral blood mononuclear cells (PBMCs).Significantly higher Vmax in activated PBMCs, mimicking proliferative states.[16]
Enzyme Kinetics (Km) Km for UTP in resting PBMCs: ~280 µmol/L.Km for UTP in activated PBMCs: ~230 µmol/L (slight increase in affinity).[16]
Regulation by c-Myc Tightly regulated by growth factor signals.Often constitutively activated, leading to enhanced CTPS transcription.[12][13]
Regulation by mTOR Activity is coupled to nutrient availability and growth signals.Often hyperactivated, promoting translation of c-Myc and other factors that drive CTPS activity.[9][11]
Filamentation Occurs as a normal regulatory mechanism.Often enhanced; observed in various human cancers like hepatocellular carcinoma.[2][3]

Experimental Protocols

Protocol: Spectrophotometric Assay for CTP Synthetase Activity

This protocol describes a common method for determining CTPS activity in cell lysates by coupling the production of ADP to the oxidation of NADH, which can be measured as a decrease in absorbance at 340 nm. The reaction catalyzed by CTPS is:

UTP + ATP + Glutamine → CTP + ADP + Glutamate + Pi [8]

Materials:

  • Cell Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, protease inhibitor cocktail)

  • Reaction Buffer (100 mM Tris-HCl pH 8.0, 20 mM MgCl₂, 1 mM DTT)

  • Enzyme Coupling Mix:

    • Pyruvate Kinase (PK)

    • Lactate Dehydrogenase (LDH)

    • Phosphoenolpyruvate (PEP)

    • NADH

  • Substrate Mix:

    • ATP

    • UTP

    • L-Glutamine

  • 96-well UV-transparent microplate

  • Spectrophotometer (plate reader) capable of reading absorbance at 340 nm

Methodology:

  • Cell Lysate Preparation:

    • Harvest cells (malignant or healthy control) and wash with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold Lysis Buffer.

    • Incubate on ice for 30 minutes with intermittent vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (cell lysate) and determine the total protein concentration using a standard method (e.g., Bradford assay).

  • Assay Reaction Setup:

    • Prepare a master mix in the Reaction Buffer containing the Enzyme Coupling Mix (PK, LDH, PEP, NADH) and the Substrate Mix (ATP, UTP, Glutamine). Final concentrations should be optimized but are typically in the range of 1-5 mM for substrates and 0.2-0.5 mM for NADH.

    • Pipette the master mix into the wells of the 96-well plate.

    • Add a standardized amount of cell lysate (e.g., 20-50 µg of total protein) to each well to initiate the reaction. Include a negative control with lysis buffer instead of lysate.

  • Data Acquisition:

    • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every 60 seconds for a period of 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of NADH oxidation by determining the slope of the linear portion of the absorbance vs. time curve (ΔA340/min).

    • Convert the rate of absorbance change to the rate of enzyme activity using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

    • Express CTPS activity as nmol of ADP produced per minute per mg of total protein.

This protocol is a generalized example. For specific applications, further optimization of substrate and enzyme concentrations may be required.

Mandatory Visualization

Signaling Pathway Regulating CTPS in Malignant Cells

The following diagram illustrates the signaling cascade through which growth factors, via the PI3K/Akt/mTOR pathway and the c-Myc transcription factor, promote the increased CTP synthetase activity characteristic of many cancer cells.

CTPS_Regulation_in_Cancer cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Metabolic Output GF Growth Factors Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 S6K p70S6K mTORC1->S6K Translation Protein Translation (e.g., c-Myc) S6K->Translation cMyc c-Myc Translation->cMyc CTPS_Gene CTPS1 Gene cMyc->CTPS_Gene CTPS_Enzyme CTPS1 Enzyme (Increased Expression) CTPS_Gene->CTPS_Enzyme CTPS_Activity Increased CTPS Activity & Filamentation CTPS_Enzyme->CTPS_Activity Proliferation Cell Proliferation (DNA/RNA Synthesis) CTPS_Activity->Proliferation

Caption: Oncogenic signaling pathway driving CTPS1 expression and activity in cancer.

References

Evaluating the Clinical Potential of Cyclopentenyl Cytosine (CPEC) Based on Phase I Trial Data: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the clinical potential of Cyclopentenyl Cytosine (CPEC), a novel cytotoxic agent, based on available Phase I clinical trial data. To offer a clear perspective on its standing within the therapeutic landscape, CPEC's performance is objectively compared with established monotherapies for advanced colorectal cancer, the primary indication explored in its early clinical development. This document summarizes quantitative data, details experimental methodologies, and visualizes key pathways and processes to aid in the critical assessment of CPEC's future prospects.

Executive Summary

Cyclopentenyl cytosine (CPEC) is an experimental pyrimidine analogue of cytidine that has demonstrated anti-tumor activity in preclinical models. A single Phase I clinical trial was conducted to evaluate its safety, tolerability, and preliminary efficacy in patients with advanced solid tumors, predominantly colorectal cancer. The trial established dose-limiting hematological toxicities and a concerning cardiovascular adverse event profile, specifically severe hypotension. While some anti-tumor activity was observed, the overall clinical potential of CPEC as a monotherapy appears limited by its toxicity. This guide provides a comparative analysis against standard single-agent chemotherapies used in advanced colorectal cancer to contextualize the Phase I findings and inform future research directions.

Mechanism of Action

CPEC is a prodrug that requires intracellular activation through phosphorylation. Its active metabolite, CPEC-triphosphate (CPEC-TP), acts as a non-competitive inhibitor of cytidine triphosphate (CTP)-synthetase. This enzyme is crucial for the de novo synthesis of CTP, an essential precursor for RNA and DNA synthesis. By inhibiting CTP-synthetase, CPEC-TP depletes the intracellular CTP pool, leading to the cessation of DNA and RNA replication and ultimately inducing cell death, particularly in rapidly dividing cancer cells.[1][2][3]

cluster_cell Cancer Cell CPEC CPEC CPEC_TP CPEC-TP (Active Metabolite) CPEC->CPEC_TP Phosphorylation CTP CTP CPEC_TP->CTP Inhibition UTP UTP UTP->CTP CTP-Synthetase DNA_RNA DNA & RNA Synthesis CTP->DNA_RNA Apoptosis Apoptosis DNA_RNA->Apoptosis Inhibition leads to

Caption: CPEC's Mechanism of Action.

Phase I Clinical Trial Data: CPEC

A single Phase I dose-escalation study of CPEC was conducted in 26 patients with advanced solid tumors, the majority of whom had colorectal cancer.[1][2] Patients were heavily pretreated with prior chemotherapy and/or radiotherapy.[1]

Table 1: Summary of CPEC Phase I Trial Data

ParameterData
Patient Population 26 patients with advanced solid tumors (predominantly colorectal cancer)
Dosing Regimen 1 to 5.9 mg/m²/h as a 24-hour intravenous infusion every 3 weeks[4]
Dose-Limiting Toxicities Granulocytopenia, Thrombocytopenia[1][2]
Most Common Adverse Events Vomiting, Mucositis, Diarrhea[1]
Serious Adverse Events Severe hypotension (5 of 26 patients), with two fatalities[5]
Efficacy Median time to treatment failure > 3 months in 11 of 26 patients (42%)[1]
Pharmacokinetics Steady-state plasma concentrations of 0.4 to 3.1 µM[5]

Comparative Analysis with Alternative Monotherapies for Advanced Colorectal Cancer

To evaluate the clinical potential of CPEC, its Phase I data are compared with early-phase clinical trial data for standard-of-care monotherapies in advanced colorectal cancer. It is important to note that direct cross-trial comparisons are inherently limited due to differences in study design and patient populations.

Table 2: Comparison of Phase I/II Monotherapy Data in Advanced Colorectal Cancer

DrugPatient PopulationDosing RegimenDose-Limiting ToxicitiesObjective Response Rate (ORR)Median Progression-Free Survival (PFS)
CPEC Advanced solid tumors (mainly colorectal)[1][2]1-5.9 mg/m²/h (24h IV infusion) q3w[4]Granulocytopenia, Thrombocytopenia[1][2]Not ReportedNot Reported (Time to treatment failure >3mo in 42% of patients)[1]
Capecitabine Advanced colorectal cancer (elderly/less fit)[6][7]2000 mg/m² daily (days 1-14) q3w[6][8]Hand-foot syndrome, Diarrhea[6][8]13.6%[6][7]5.6 months[6][7]
Irinotecan Advanced colorectal cancer (5-FU resistant)[9]350 mg/m² IV q3w or 125 mg/m² weekly[9]Diarrhea, Neutropenia[9]13%[9]~4 months
Oxaliplatin Advanced colorectal cancer (previously untreated)[10]130 mg/m² IV q3w[11]Neurotoxicity[11]18-24%[10][11]Not Reported

Experimental Protocols

CPEC Phase I Trial (Based on available data)
  • Study Design: A Phase I, open-label, single-arm, dose-escalation study.

  • Patient Population: Patients with histologically confirmed advanced solid tumors who had failed standard therapies. The majority of patients had colorectal cancer.

  • Treatment Plan: CPEC was administered as a continuous 24-hour intravenous infusion every three weeks. Doses were escalated in cohorts of patients to determine the maximum tolerated dose (MTD).

  • Primary Objectives: To determine the MTD and the dose-limiting toxicities (DLTs) of CPEC.

  • Secondary Objectives: To evaluate the pharmacokinetic profile of CPEC and to assess preliminary anti-tumor activity.

  • Assessments: Safety was monitored through the recording of adverse events (AEs) according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE). Efficacy was assessed by radiographic imaging. Pharmacokinetic parameters were determined from plasma samples.

cluster_workflow CPEC Phase I Trial Workflow start Patient Screening & Enrollment dose_escalation Dose Escalation Cohorts (3-6 patients/cohort) start->dose_escalation cpec_admin CPEC Administration (24h IV infusion) dose_escalation->cpec_admin dlt_monitoring DLT Monitoring (Cycle 1) cpec_admin->dlt_monitoring dlt_monitoring->dose_escalation No DLT mtd_determination MTD Determination dlt_monitoring->mtd_determination DLT observed expansion Expansion Cohort at MTD (Optional) mtd_determination->expansion end End of Study mtd_determination->end expansion->end

Caption: Generalized Phase I Dose-Escalation Workflow.

Discussion and Future Perspectives

The Phase I trial of CPEC provided initial insights into its clinical profile. While demonstrating some anti-tumor activity in a heavily pretreated patient population, the safety profile raises significant concerns. The dose-limiting hematological toxicities are common for cytotoxic agents; however, the occurrence of severe and, in two cases, fatal hypotension is a major impediment to further development as a monotherapy.[5] The therapeutic window for CPEC appears to be narrow.

In comparison to established monotherapies for advanced colorectal cancer, the preliminary efficacy of CPEC does not appear to be superior. Agents like capecitabine, irinotecan, and oxaliplatin have well-characterized efficacy and manageable, albeit different, toxicity profiles.[6][7][9][10][11]

Future investigations into CPEC, if pursued, should focus on several key areas:

  • Understanding and Mitigating Cardiotoxicity: A thorough investigation into the mechanism of CPEC-induced hypotension is critical.

  • Combination Therapies: Given its mechanism of action, CPEC could be explored in combination with other agents that may have synergistic effects and allow for the use of lower, less toxic doses of CPEC.

  • Biomarker Development: Identifying biomarkers to predict which patients are most likely to respond to CPEC or are at a higher risk of toxicity could help to refine its clinical application.

CPEC CPEC Clinical Potential Efficacy Limited Efficacy Signal (Time to treatment failure >3mo in 42%) CPEC->Efficacy Positive Toxicity Significant Toxicity (Hematological DLTs, Severe Hypotension) CPEC->Toxicity Negative Alternatives Established Alternatives (Capecitabine, Irinotecan, Oxaliplatin) CPEC->Alternatives Comparison Future Future Directions Efficacy->Future Warrants exploration Toxicity->Future Necessitates

Caption: Logical Relationship of CPEC's Clinical Evaluation.

Conclusion

Based on the available Phase I trial data, the clinical potential of CPEC as a monotherapy for advanced solid tumors, including colorectal cancer, is questionable due to a challenging safety profile, particularly the risk of severe hypotension. While some anti-tumor activity was observed, it does not currently present a clear advantage over existing therapeutic options. Further preclinical and clinical research would be necessary to address the significant safety concerns and to explore potential niche applications, possibly in combination regimens or in biomarker-selected patient populations.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.